3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-(3-hydroxypropoxy)ethoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKLYYSRLFPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276641 | |
| Record name | 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92144-80-4 | |
| Record name | 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol: A Versatile Hydrophilic Linker for Advanced Drug Development
This guide provides a comprehensive overview of the chemical properties, structure, and applications of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol, a bifunctional hydrophilic linker increasingly utilized in pharmaceutical research and drug development. This document is intended for researchers, chemists, and formulation scientists engaged in the design and synthesis of novel therapeutic entities.
Introduction: The Role of Linkerology in Modern Therapeutics
The design of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, necessitates the use of specialized chemical linkers. These linkers are not merely spacers but are critical components that influence the solubility, stability, pharmacokinetics, and efficacy of the therapeutic agent. This compound has emerged as a valuable tool in this context, offering a unique combination of hydrophilicity and versatile reactivity. Its structure, featuring a flexible ethylene glycol core and two terminal primary hydroxyl groups, allows for its incorporation into a variety of molecular architectures aimed at improving the performance of therapeutic molecules.
Molecular Structure and Chemical Identity
The fundamental identity of this compound is defined by its unique arrangement of ether and alcohol functionalities.
Chemical Structure
The structure of this compound is characterized by a central ethoxy group flanked by two hydroxypropoxy units. This arrangement imparts a balance of flexibility and hydrophilicity.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₄ | [1] |
| Molecular Weight | 178.2 g/mol | [1] |
| CAS Number | 92144-80-4 | [1] |
| Appearance | Not specified; likely a colorless liquid | Inferred from similar compounds |
| Solubility | The partial PEG chain increases water solubility.[1][2][3] | [1][2][3] |
| Storage | -20°C | [1] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for this compound are proprietary and not widely published, its structure suggests a synthesis route based on the Williamson ether synthesis. A plausible, though generalized, synthetic pathway is outlined below.
Plausible Synthetic Pathway
The synthesis would likely involve the reaction of a protected 3-chloropropan-1-ol with diethylene glycol under basic conditions, followed by deprotection. The choice of protecting group for the hydroxyl function is critical to prevent self-reaction and ensure regioselectivity.
Caption: A generalized workflow for the synthesis of ether-diols.
Reactivity of Terminal Hydroxyl Groups
The two primary hydroxyl groups are the key reactive sites of the molecule. They can undergo a variety of chemical transformations, making this linker highly versatile for conjugation to other molecules.[1][2] These reactions include:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form ester linkages.
-
Etherification: Further reaction to extend the linker or attach it to other molecules via ether bonds.
-
Activation: Conversion to more reactive functional groups such as tosylates, mesylates, or halides for subsequent nucleophilic substitution.
-
Oxidation: Selective oxidation to aldehydes or carboxylic acids to introduce new functionalities.
Applications in Drug Development
The hydrophilic and bifunctional nature of this compound makes it an attractive linker for various applications in drug delivery and development.
Use as a Hydrophilic Linker
A primary application is to connect a hydrophobic drug molecule to a targeting ligand or a larger carrier molecule. The ethylene glycol-like chain enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce aggregation.[1][2][3]
Role in Prodrug Design
This linker can be incorporated into prodrug strategies where the drug is released under specific physiological conditions. The stability of the linkages formed (e.g., esters) can be tuned to control the rate of drug release.
Experimental Protocol: General Procedure for Bioconjugation
The following is a generalized, representative protocol for the conjugation of a carboxylic acid-containing molecule to this compound. This protocol should be optimized for specific substrates.
Objective: To synthesize a mono-ester conjugate of a model carboxylic acid with this compound.
Materials:
-
Model carboxylic acid (e.g., Boc-glycine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the model carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Coupling Agent Addition: To the stirred solution, add DMAP (0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation of Reaction: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: A step-by-step workflow for a typical bioconjugation reaction.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not publicly available. However, based on the handling of similar diol and PEG-ylated compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. The recommended storage temperature is -20°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a highly functional and versatile hydrophilic linker with significant potential in the field of drug development. Its bifunctional nature, coupled with the solubility-enhancing properties of its core structure, makes it an invaluable tool for the synthesis of advanced therapeutic constructs. While detailed public data on its synthesis and some physical properties are limited, its utility as a linker is well-established by its commercial availability and the principles of bioconjugation chemistry. Researchers employing this molecule can leverage its properties to design next-generation drug delivery systems with improved efficacy and safety profiles.
References
Synthesis and Purification of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol is a hydrophilic, bifunctional linker molecule of increasing interest in bioconjugation, drug delivery, and materials science. Its structure, featuring two terminal primary hydroxyl groups and a flexible, water-soluble diether backbone, makes it an ideal building block for creating more complex architectures.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, based on the principles of the Williamson ether synthesis. It further details rigorous purification protocols essential for obtaining high-purity material suitable for demanding applications. The causality behind experimental choices is explained, offering field-proven insights for researchers navigating similar synthetic challenges.
Introduction and Strategic Importance
The utility of this compound lies in its distinct molecular features. The terminal hydroxyl groups serve as versatile handles for subsequent chemical modifications, such as esterification, etherification, or conversion to other functional groups.[1] The central polyether chain, akin to a short polyethylene glycol (PEG) linker, imparts hydrophilicity, which can be crucial for improving the aqueous solubility and pharmacokinetic properties of conjugated biomolecules or drug candidates.
This guide addresses the practical synthesis and purification of this linker, a process not widely detailed in standard literature. The presented methodology is grounded in fundamental organic chemistry principles and designed to be both efficient and scalable.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule points to the Williamson ether synthesis as the most direct and reliable approach. This reaction forms an ether from an organohalide and an alkoxide.[3] The key is to form the central ether linkage by coupling two synthons derived from 1,3-propanediol and diethylene glycol.
Our proposed forward synthesis is a two-step process designed to maximize yield and minimize side reactions, particularly polymerization.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis and purification of this compound.
Synthesis of Intermediate: 3-(2-Hydroxyethoxy)propan-1-ol
The precursor, 3-(2-hydroxyethoxy)propan-1-ol, can be synthesized by reacting 1,3-propanediol with 2-chloroethanol.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3-propanediol (2.0 equivalents) to anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise over 30 minutes. The choice of NaH is critical as it irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.[4] Allow the mixture to stir at room temperature for one hour.
-
Nucleophilic Substitution: Add 2-chloroethanol (1.0 equivalent) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 3-(2-hydroxyethoxy)propan-1-ol as a clear, colorless oil.[5]
Main Synthesis: this compound
This step employs the Williamson ether synthesis to couple the intermediate with a 3-carbon electrophile.[6]
-
Preparation: In a flame-dried, three-neck round-bottom flask, dissolve the purified 3-(2-hydroxyethoxy)propan-1-ol (1.0 equivalent) in anhydrous dimethylformamide (DMF). The use of a polar aprotic solvent like DMF accelerates SN2 reactions.[7]
-
Alkoxide Formation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir at room temperature for one hour until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add 3-chloropropan-1-ol (1.2 equivalents) dropwise. The SN2 reaction proceeds via a backside attack on the primary alkyl halide by the alkoxide nucleophile.[3][4]
-
Reaction: Heat the mixture to 60-70 °C and stir for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Follow the work-up procedure described in Section 3.1. The final purification requires high-vacuum fractional distillation or column chromatography.
Caption: Overall synthetic workflow.
Purification and Characterization
Achieving high purity is paramount for the intended applications of this linker. The presence of two hydroxyl groups results in a high boiling point and significant polarity, necessitating specific purification strategies.
Purification Workflow
The crude product from the reaction work-up contains the desired product, unreacted starting materials, and potential side products.
-
Solvent Removal: The initial step is the complete removal of the high-boiling solvent (e.g., DMF) under high vacuum.
-
Liquid-Liquid Extraction: If not already performed, this step removes inorganic salts and highly polar impurities.[8]
-
Flash Column Chromatography: This is the preferred method for achieving high purity. A silica gel stationary phase is effective.
-
Eluent System: A gradient elution starting with a less polar mixture (e.g., 95:5 Dichloromethane:Methanol) and gradually increasing the polarity is recommended to effectively separate components.
-
-
High-Vacuum Distillation: For larger scales, fractional distillation under high vacuum can be an effective alternative or complementary step to chromatography. This technique is widely used in the industrial purification of similar polyols.[9][10]
Caption: Post-synthesis purification workflow.
Characterization Data
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Parameter | Description |
| Appearance | Clear, colorless, viscous liquid |
| Molecular Formula | C₉H₂₀O₄ |
| Molecular Weight | 192.25 g/mol |
| ¹H NMR | Peaks corresponding to the three distinct propylene chains and the ethylene chain protons. Hydroxyl protons will appear as a broad singlet. |
| ¹³C NMR | Expect 5 distinct signals for the carbon backbone. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), C-H stretch (~2900), strong C-O ether stretch (~1100). |
| Purity (GC/HPLC) | > 98% recommended for most applications. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Reagents: Sodium hydride (NaH) is a highly reactive, water-sensitive solid that can ignite in air. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All solvents should be anhydrous.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[12]
Conclusion
The synthesis of this compound is readily achievable through a well-planned application of the Williamson ether synthesis. The key to success lies in the careful control of stoichiometry and reaction conditions to favor the desired mono-alkoxide formation and subsequent substitution, while minimizing side reactions. Rigorous purification, primarily through flash column chromatography or high-vacuum distillation, is essential to produce material of sufficient purity for its intended use as a high-value chemical linker. This guide provides a robust framework for researchers to successfully synthesize and purify this versatile molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Propanol, 3-(2-hydroxyethoxy)- | C5H12O3 | CID 10396832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. CN103467252B - Method for increasing purity of di-trimethylolpropane - Google Patents [patents.google.com]
- 9. WO2013072008A1 - Method for recovering di-trimethylolpropane and trimethylolpropane-enriched product streams from the side streams of trimethylolpropane production - Google Patents [patents.google.com]
- 10. DE19963435A1 - Process for the purification of trimethylolpropane produced by hydrogenation by continuous distillation - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. 3-ETHOXY-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic data (NMR, IR, Mass Spec) of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol"
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol. As a key building block in various chemical syntheses, a thorough understanding of its spectral properties is crucial for researchers, scientists, and professionals in drug development for unambiguous identification and quality control. This document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth interpretation and rationale based on the molecule's structural features. Detailed methodologies for spectral prediction and analysis are provided to ensure scientific integrity and reproducibility.
Introduction
This compound is a di-primary alcohol containing two ether linkages. Its hydrophilic nature, conferred by the hydroxyl and ether groups, makes it a valuable component in the synthesis of polymers, surfactants, and as a linker in bioconjugation chemistry.[1][2] Accurate characterization of this molecule is paramount to ensure the purity and identity of starting materials and final products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide presents a detailed examination of the predicted spectroscopic data for this compound, providing a foundational reference for its analysis.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C1, C10 | 3.75 | Triplet | 4H |
| H on C3, C8 | 3.65 | Triplet | 4H |
| H on C5, C6 | 3.68 | Singlet | 4H |
| H on C2, C9 | 1.85 | Quintet | 4H |
| H on O11, O12 | ~2.5 (variable) | Singlet (broad) | 2H |
Note: Predicted values were obtained using online NMR prediction tools and may vary slightly from experimental values. The chemical shift of the hydroxyl protons is highly dependent on concentration and solvent.
Interpretation:
-
Downfield Region (3.6-3.8 ppm): The protons on the carbons directly attached to oxygen atoms (C1, C10, C3, C8, C5, and C6) are deshielded and therefore appear in the downfield region of the spectrum.
-
Upfield Region (1.8-2.0 ppm): The protons on the central carbons of the propyl chains (C2 and C9) are further from the electronegative oxygen atoms and thus appear more upfield.
-
Hydroxyl Protons: The chemical shift of the hydroxyl protons is variable and their signal is often broad due to hydrogen bonding and chemical exchange.[4]
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) |
| C3, C8 | 70.5 |
| C5, C6 | 70.3 |
| C1, C10 | 61.5 |
| C2, C9 | 32.5 |
Note: Predicted values were obtained using online NMR prediction tools and may vary slightly from experimental values.
Interpretation:
-
Carbons bonded to Ether Oxygens (C3, C8, C5, C6): These carbons are the most deshielded due to the direct attachment to electronegative oxygen atoms, resulting in chemical shifts around 70 ppm.
-
Carbons bonded to Hydroxyl Groups (C1, C10): These carbons are also deshielded, but slightly less so than the ether-linked carbons, with predicted shifts around 61.5 ppm.
-
Aliphatic Carbons (C2, C9): The carbons in the middle of the propyl chains are the most shielded, appearing at the highest field (lowest ppm value) around 32.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1150-1050 | Strong | C-O stretch (ether and alcohol) |
Note: Predicted values are based on typical ranges for the respective functional groups.
Interpretation:
-
O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the hydroxyl (-OH) group and is broadened due to intermolecular hydrogen bonding.[6][7][8]
-
C-H Stretch: Strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the stretching vibrations of the aliphatic C-H bonds.
-
C-O Stretch: A strong, and often complex, band in the 1150-1050 cm⁻¹ region corresponds to the C-O stretching vibrations of both the primary alcohol and the ether functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₂₀O₄), the molecular weight is 192.25 g/mol .
Predicted Fragmentation Pattern
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) may be weak or absent for ethers.[1][9][10] Fragmentation typically occurs via cleavage of the C-O and C-C bonds.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Major Predicted Fragments:
-
m/z = 133: Loss of a propoxy radical (•C₃H₇O) from the molecular ion.
-
m/z = 89: A common fragment for oligoethylene glycol ethers resulting from cleavage of the C-O bonds.
-
m/z = 59: Corresponding to a hydroxypropyl fragment.
-
m/z = 45: A characteristic fragment for ethoxy units, [CH₂CH₂OH]⁺.
Experimental Protocols
While this guide focuses on predicted data, the following are generalized protocols for acquiring experimental spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra offers a comprehensive understanding of its key structural features. This information serves as a valuable resource for scientists and researchers in the positive identification and quality assessment of this important chemical compound. While predicted data is a powerful tool, experimental verification is always recommended for definitive structural confirmation.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.13 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Foreword for the Modern Researcher
In the landscape of drug development and advanced material science, understanding the fundamental physicochemical properties of novel molecules is paramount. This guide is dedicated to providing a comprehensive technical overview of the solubility of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol. As a molecule with significant potential in various applications, including as a linker in biochemical assays, its interaction with different solvent systems is a critical parameter for formulation, synthesis, and biological application. This document moves beyond a simple recitation of data, offering insights into the molecular characteristics that govern its solubility and providing actionable protocols for empirical determination in your own laboratory settings.
Molecular Profile and Its Implications for Solubility
This compound is a diol featuring a flexible ether-containing backbone. Its structure, characterized by two terminal hydroxyl (-OH) groups and ether linkages (-O-), dictates its solubility behavior. The presence of a partial polyethylene glycol (PEG) chain is a key feature that enhances its aqueous solubility[1][2].
Key Molecular Attributes Governing Solubility:
-
Hydrogen Bonding: The two terminal hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This is the primary driver of its miscibility with protic solvents like water.[3] The ether linkages can also act as hydrogen bond acceptors.
-
Polarity: The abundance of oxygen atoms imparts a significant degree of polarity to the molecule, favoring its solubility in polar solvents.
-
Flexibility: The aliphatic chain and ether linkages provide conformational flexibility, which can facilitate interaction with a variety of solvent molecules.
The interplay of these factors suggests a favorable solubility profile in polar solvents, particularly those capable of hydrogen bonding.
Solubility Profile: Aqueous and Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, its structural similarity to other glycols and glycol ethers allows for well-founded predictions. The partial PEG chain is a strong indicator of high water solubility.[1][2]
Aqueous Solubility
Based on its molecular structure, this compound is expected to be miscible with water in all proportions. The strong hydrogen bonding interactions between the hydroxyl groups of the solute and water molecules overcome the hydrophobic contributions of the hydrocarbon portions of the molecule.[4] This is a common characteristic of diols and short-chain polyethylene glycols.
Organic Solvent Solubility
The solubility in organic solvents is dictated by the principle of "like dissolves like," which is often quantified by the solvent's polarity index.[5][6][7]
Expected Solubility in Common Organic Solvents:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Capable of hydrogen bonding with the hydroxyl groups of the solute.[5][8] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Possess a significant dipole moment that can interact with the polar regions of the solute.[5][8] |
| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | Can engage in dipole-dipole interactions and the ether oxygen in THF can act as a hydrogen bond acceptor.[5][8] |
| Nonpolar | Hexane, Toluene, Chloroform | Low to Insoluble | Lack of strong intermolecular forces to overcome the hydrogen bonding network of the solute molecules.[5][8] |
The following diagram illustrates the relationship between the molecular properties of this compound and its expected solubility in different solvent classes.
graph Solubility_Factors { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Main compound Compound [label="this compound", fillcolor="#F1F3F4"];
// Molecular properties Properties [label="Molecular Properties", shape=ellipse, fillcolor="#FBBC05"]; H_Bond [label="Hydrogen Bonding\n(2 -OH groups, ether -O-)", fillcolor="#FFFFFF"]; Polarity [label="High Polarity\n(Multiple O atoms)", fillcolor="#FFFFFF"]; Flexibility [label="Chain Flexibility", fillcolor="#FFFFFF"];
// Solvent Classes Solvents [label="Solvent Classes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polar_Protic [label="Polar Protic\n(e.g., Water, Ethanol)", fillcolor="#FFFFFF"]; Polar_Aprotic [label="Polar Aprotic\n(e.g., Acetone, DMSO)", fillcolor="#FFFFFF"]; Nonpolar [label="Nonpolar\n(e.g., Hexane, Toluene)", fillcolor="#FFFFFF"];
// Solubility Outcomes Outcomes [label="Solubility Outcome", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; High_Sol [label="High Solubility / Miscibility", fillcolor="#FFFFFF"]; Low_Sol [label="Low Solubility / Immiscibility", fillcolor="#FFFFFF"];
// Relationships Compound -> Properties [len=1.5]; Properties -> H_Bond [len=1]; Properties -> Polarity [len=1]; Properties -> Flexibility [len=1];
H_Bond -> Polar_Protic [label="Strong Interaction", color="#34A853", fontcolor="#34A853"]; Polarity -> Polar_Protic [label="Favorable", color="#34A853", fontcolor="#34A853"]; Polarity -> Polar_Aprotic [label="Favorable", color="#34A853", fontcolor="#34A853"];
Polar_Protic -> High_Sol [color="#34A853"]; Polar_Aprotic -> High_Sol [color="#34A853"];
H_Bond -> Nonpolar [label="Weak Interaction", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Polarity -> Nonpolar [label="Unfavorable", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Nonpolar -> Low_Sol [color="#EA4335"]; }
Caption: Interplay of molecular properties and solvent characteristics governing solubility.Experimental Determination of Solubility: A Practical Guide
For definitive solubility data, empirical determination is essential. The following protocols outline standard methodologies for both qualitative and quantitative assessment.
Qualitative Assessment of Miscibility
This method provides a rapid determination of whether the compound is miscible or immiscible in a given solvent.
Protocol:
-
Preparation: Add 1 mL of the selected solvent to a clear glass vial at ambient temperature.
-
Titration: Add this compound dropwise to the solvent while continuously vortexing or stirring.
-
Observation: Observe the solution for any signs of phase separation, cloudiness, or the formation of an emulsion.
-
Determination:
-
Miscible: If a single, clear phase is maintained after the addition of a significant volume of the solute (e.g., up to a 1:1 ratio with the solvent), the two are considered miscible.
-
Immiscible: If two distinct layers form, the substances are immiscible.
-
Partially Miscible: If the solution becomes cloudy or forms an emulsion that does not resolve, it indicates partial miscibility.
-
The workflow for qualitative miscibility testing is depicted below.
Caption: Workflow for the qualitative determination of miscibility.
Quantitative Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[9][10]
Protocol:
-
System Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifuge the vials at a high speed to pellet any remaining undissolved material.
-
Sample Collection: Carefully extract an aliquot of the supernatant (the saturated solution) without disturbing the solid pellet.
-
Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique. Given the lack of a chromophore in the target molecule, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are appropriate.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
This quantitative approach provides precise solubility values that are essential for formulation development and other downstream applications.
Conclusion
This compound is a highly polar molecule with a strong propensity for hydrogen bonding. These characteristics predict excellent solubility in water and other polar protic solvents, as well as good solubility in polar aprotic solvents. Its solubility is expected to decrease significantly in nonpolar organic solvents. For applications requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for empirical determination. A thorough understanding of the solubility profile of this versatile compound will undoubtedly facilitate its successful implementation in a wide array of scientific and industrial applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Polarity Index [macro.lsu.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. shodex.com [shodex.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
The Strategic Application of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol as a Hydrophilic Linker in Advanced Therapeutics: A Technical Guide
Abstract
In the landscape of targeted therapeutics, particularly in the domains of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. It is no longer considered a simple spacer but a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of the entire conjugate. This technical guide provides an in-depth exploration of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" (CAS No. 92144-80-4), a discrete, hydrophilic linker poised for significant impact in drug development. We will dissect its core properties, mechanism of action as a hydrophilicity enhancer, and provide field-proven insights into its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies to overcome challenges associated with solubility, aggregation, and off-target toxicity in next-generation therapeutics.
Introduction: The Imperative of Hydrophilicity in Modern Drug Conjugates
The efficacy of targeted therapies like ADCs and PROTACs is contingent on a delicate balance of properties. While the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic agent or a target-binding ligand) are central to the therapeutic strategy, the linker that connects them governs the overall behavior of the conjugate in a biological system.[1][2] A significant challenge in the development of these complex molecules is the often-hydrophobic nature of potent payloads, which can lead to poor solubility, a propensity for aggregation, and unfavorable pharmacokinetic profiles.[3][4]
Hydrophilic linkers have emerged as a powerful solution to these challenges. By incorporating polar functionalities, such as the repeating ether units found in polyethylene glycol (PEG), these linkers can significantly enhance the aqueous solubility of the entire conjugate.[5][6] This not only facilitates formulation and administration but also mitigates the risk of aggregation, which can compromise efficacy and induce immunogenic responses.[7] Furthermore, the hydrophilic shield provided by the linker can reduce non-specific binding to plasma proteins and tissues, leading to improved circulation times and a more favorable therapeutic window.[8]
"this compound" is a prime example of a discrete, short-chain hydrophilic linker. Its defined structure, in contrast to polydisperse PEG polymers, allows for the synthesis of homogenous conjugates with a precise drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.[3] This guide will delve into the specific attributes of this linker and provide a framework for its strategic implementation in drug development programs.
Physicochemical Properties of this compound
The molecular architecture of this compound is key to its function as a hydrophilic linker. It features a short chain of alternating ethylene and propylene glycol units, capped by two terminal hydroxyl groups. This structure imparts a high degree of hydrophilicity and provides versatile handles for further chemical modification.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 92144-80-4 | [1][2][9] |
| Molecular Formula | C₈H₁₈O₄ | N/A |
| Molecular Weight | 178.22 g/mol | N/A |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | High in aqueous media and polar organic solvents | [1][2][9] |
| Key Features | Discrete length, hydrophilic, two terminal hydroxyl groups for derivatization | [1][2][9] |
The presence of multiple ether oxygens allows for extensive hydrogen bonding with water molecules, thereby enhancing the solubility of any hydrophobic molecule it is conjugated to. The two primary hydroxyl groups are chemically accessible for a wide range of transformations, enabling its incorporation into more complex linker designs.
Mechanism of Action: A Hydrophilic Shield
The primary mechanism by which this compound and similar linkers enhance the properties of a bioconjugate is through the formation of a "hydrophilic shield." This concept is illustrated in the diagram below.
Caption: The hydrophilic linker masks the hydrophobic payload, improving solubility.
By covalently attaching this linker to a hydrophobic drug, the linker's flexible, polar structure effectively envelops the drug, presenting a hydrophilic exterior to the aqueous environment. This has several beneficial consequences:
-
Increased Solubility: The conjugate is more readily dissolved and maintained in aqueous buffers, which is critical for formulation and in vivo administration.[6]
-
Reduced Aggregation: The hydrophilic shell prevents the hydrophobic payloads on adjacent conjugates from interacting and causing aggregation.[3]
-
Improved Pharmacokinetics: The linker can reduce non-specific uptake by the reticuloendothelial system and decrease clearance rates, leading to a longer circulation half-life.[4]
Applications in Advanced Therapeutic Modalities
Antibody-Drug Conjugates (ADCs)
In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The hydrophobicity of many potent payloads can limit the drug-to-antibody ratio (DAR) that can be achieved before aggregation becomes a problem. The incorporation of a hydrophilic linker like this compound can enable higher DARs, potentially leading to enhanced efficacy.[5]
Caption: General structure of an ADC incorporating a hydrophilic linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is crucial for establishing a productive ternary complex between the target protein and the E3 ligase.[1][2] The physicochemical properties of the linker heavily influence the overall properties of the PROTAC, including its solubility and cell permeability. The use of a hydrophilic linker can improve the "drug-like" properties of the PROTAC, which is often a large molecule with a high molecular weight.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal and Chemical Stability of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Introduction
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol, a structural analog of tripropylene glycol (TPG), is a diol featuring two primary hydroxyl groups and two ether linkages.[1][2] Its molecular structure, characterized by a flexible polyether chain, imparts properties such as high water solubility, a high boiling point, and low volatility.[1][3] These characteristics make it a valuable component in various industrial and pharmaceutical applications, including as a solvent, humectant, and chemical intermediate.[4][5] In the pharmaceutical sector, its structural similarity to polyethylene glycols (PEGs) suggests its potential use as an excipient to enhance the stability and solubility of active pharmaceutical ingredients (APIs).[6][][8] Understanding the thermal and chemical stability of this molecule is paramount for ensuring product quality, safety, and efficacy in its intended applications.
This technical guide provides a comprehensive analysis of the thermal and chemical stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into its degradation pathways and providing methodologies for its stability assessment.
Part 1: Thermal Stability Assessment
The thermal stability of a compound dictates its suitability for manufacturing processes that involve heat, such as sterilization and melt-extrusion, as well as its long-term storage viability. For this compound, the primary concerns are thermal decomposition and oxidation at elevated temperatures.
Theoretical Considerations: Bond Dissociation Energies
The thermal degradation of this compound is expected to initiate at the weakest bonds within its structure. The C-O bonds of the ether linkages are generally more susceptible to thermal cleavage than the C-C bonds of the alkyl chains. The presence of hydroxyl groups can also influence thermal stability, potentially participating in dehydration reactions at elevated temperatures.
Experimental Evaluation of Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. A nitrogen atmosphere is used to study thermal decomposition in the absence of oxygen, while an air atmosphere is used to assess thermo-oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.
-
Determine the temperature of maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Expected TGA Profile:
Based on data for similar polyether structures like tripropylene glycol, which has a boiling point of 273 °C, significant thermal decomposition of this compound is not expected below this temperature.[9] The flash point for tripropylene glycol is reported as >110 °C, indicating a degree of thermal stability at moderately elevated temperatures.[4]
Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to detect thermal events such as melting, boiling, and decomposition, which are associated with enthalpy changes.
Thermal Degradation Pathways
Under inert conditions (e.g., nitrogen atmosphere), thermal degradation is likely to proceed via homolytic cleavage of the C-O ether bonds, leading to the formation of radical species. These radicals can then undergo further reactions, such as chain scission and rearrangement, to produce a variety of lower molecular weight volatile products.
In the presence of oxygen, thermo-oxidative degradation becomes the dominant pathway. This process is often initiated by the formation of hydroperoxides at the methylene groups adjacent to the ether oxygens.[10] These hydroperoxides are unstable and can decompose to form various degradation products, including aldehydes, ketones, and carboxylic acids, which can further catalyze the degradation process.[11]
Diagram: Proposed Thermal Decomposition Workflow
A simplified workflow of potential thermal degradation pathways.
Part 2: Chemical Stability and Forced Degradation
Chemical stability is a critical attribute, particularly in pharmaceutical formulations where the compound may be exposed to various pH conditions, oxidative stress, and light. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Hydrolytic Stability
Ethers are generally considered stable to hydrolysis under neutral and basic conditions because the alkoxide ion is a poor leaving group.[12] However, under acidic conditions, the ether oxygen can be protonated, creating a good leaving group (an alcohol), which facilitates nucleophilic attack and cleavage of the C-O bond.[13][14][15][16]
Experimental Protocol: Forced Hydrolysis Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis:
-
Quantify the remaining parent compound.
-
Identify and quantify any degradation products.
-
Calculate the degradation rate under each condition.
-
Expected Outcome:
Significant degradation is anticipated in the acidic medium, while the compound is expected to remain relatively stable in neutral and basic media. The degradation in acidic solution would likely proceed via an SN2 or SN1 mechanism, depending on the structure of the ether.[16]
Oxidative Stability
The ether linkages in this compound are susceptible to oxidation.[17] The methylene groups alpha to the ether oxygen are particularly prone to radical-initiated oxidation, which can lead to the formation of hydroperoxides and subsequent degradation to aldehydes and carboxylic acids.[10] This process can be accelerated by the presence of metal ions and exposure to light.
Experimental Protocol: Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H2O2 in water).
-
Stress Conditions: Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Sample Analysis: Analyze the sample using a suitable stability-indicating HPLC method, preferably with MS detection to identify the oxidative degradation products.
-
Data Analysis:
Photostability
While aliphatic ethers do not strongly absorb UV-Vis radiation, impurities or the formulation matrix can act as photosensitizers, initiating photo-oxidative degradation.[10]
Experimental Protocol: Photostability Study (ICH Q1B)
-
Sample Preparation: Place a solid sample of this compound and a solution of the compound in a suitable transparent container. Prepare a dark control sample wrapped in aluminum foil.
-
Exposure Conditions: Expose the samples to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed and control samples to assess for any degradation.
Diagram: Forced Degradation Experimental Workflow
Workflow for conducting forced degradation studies.
Summary of Stability Data
The following table summarizes the expected stability profile of this compound based on the chemistry of its functional groups and data from analogous compounds.
| Stress Condition | Expected Stability | Likely Degradation Products | Primary Degradation Pathway |
| High Temperature (Inert) | Moderate to High | Lower molecular weight alcohols and ethers | Homolytic C-O bond cleavage |
| High Temperature (Oxidative) | Moderate | Aldehydes, carboxylic acids, hydroperoxides | Free-radical auto-oxidation |
| Acidic pH | Low | Diols, cleavage products | Acid-catalyzed ether hydrolysis[13] |
| Neutral pH | High | Negligible degradation | - |
| Basic pH | High | Negligible degradation | - |
| Oxidizing Agent (e.g., H2O2) | Low to Moderate | Carboxylated and carbonylated species[20] | Oxidation of alcohol and ether moieties |
| Light (ICH Q1B) | High (in pure form) | Potential for oxidative products if photosensitizers are present | Photo-oxidation[10] |
Conclusion and Recommendations
This compound exhibits a stability profile characteristic of polyether diols. It is expected to be thermally stable under typical processing and storage conditions but may degrade at very high temperatures, particularly in the presence of oxygen. Chemically, it is susceptible to degradation under strong acidic and oxidative conditions, while remaining stable in neutral and basic media.
For drug development professionals, it is crucial to:
-
Avoid strongly acidic conditions in formulations containing this excipient.
-
Consider the inclusion of antioxidants if the drug product is susceptible to oxidative degradation.
-
Perform comprehensive compatibility studies with the active pharmaceutical ingredient to identify any potential interactions that could compromise stability.
-
Store the compound and its formulations in well-sealed containers, protected from excessive heat and light, to minimize degradation over the product's shelf life.[21]
By understanding the intrinsic stability of this compound, researchers and formulators can develop robust and reliable products that meet regulatory standards and ensure patient safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dow.com [dow.com]
- 4. tripropylene glycol, 24800-44-0 [thegoodscentscompany.com]
- 5. nbinno.com [nbinno.com]
- 6. shreechem.in [shreechem.in]
- 8. nbinno.com [nbinno.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbial degradation of polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hamptonresearch.com [hamptonresearch.com]
"3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to establish a robust framework for risk assessment and safe laboratory conduct.
Chemical Identity and Physicochemical Properties
This compound is a hydrophilic linker molecule characterized by a short polyethylene glycol (PEG)-like chain and terminal hydroxyl groups.[1][2] These functional groups make it a versatile building block for further chemical modification, while the ether backbone enhances water solubility.[1][2] Due to a lack of specific experimental data for this exact compound, the following properties are estimated based on its structure and data from similar di-hydroxy ether compounds.
Molecular Structure
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₉H₂₀O₄ | Calculated |
| Molecular Weight | 192.25 g/mol | Calculated |
| Appearance | Expected to be a clear, colorless to pale yellow liquid. | Based on analogs like 3-ethoxy-1-propanol and other glycols.[3] |
| Boiling Point | High; expected >200°C at atmospheric pressure. | Similar polyols have high boiling points. For example, 1-(3-Methoxyphenoxy)-2-propanol boils at 110°C at 0.1 kPa. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of two hydroxyl groups and ether linkages suggests high water solubility.[1][2][3] |
| Vapor Pressure | Expected to be low at room temperature. | High molecular weight and hydrogen bonding capability reduce volatility. |
| Flash Point | Not determined. Assumed to be combustible. | Structurally related alkoxy propanols are flammable or combustible liquids.[3][4][5] |
| Autoignition Temp. | No data available. | - |
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling this compound. The following hazards are inferred from data on related alkoxy alcohols and glycols. The primary guiding principle is to treat the substance with a degree of caution appropriate for a potentially irritating and combustible organic liquid.
-
Eye Irritation: Many simple alcohols and ethers can cause serious eye irritation.[4][5][6] Direct contact with the eyes is likely to cause redness, pain, and potential damage.
-
Skin Irritation: Prolonged or repeated skin contact may cause mild irritation, redness, and dermatitis.[7] The material may be absorbed through the skin, although systemic effects from this route are not well-characterized.[7]
-
Inhalation: Due to its low expected vapor pressure, inhalation is not a primary risk at ambient temperatures. However, heating the substance or generating aerosols (e.g., through spraying or vortexing) can create an inhalation hazard. Inhaling mists may cause respiratory tract irritation.[6][8] High concentrations of vapors from related compounds can cause drowsiness or dizziness.[4][5]
-
Ingestion: Ingestion is not an intended route of exposure. While acute oral toxicity is expected to be low, ingestion may cause gastrointestinal discomfort.[7]
-
Flammability: While not classified, related compounds are flammable liquids.[4][5] The substance should be considered combustible, and its vapor may form flammable mixtures with air, especially upon heating.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling, outlined below, is essential for minimizing exposure and ensuring laboratory safety.
Engineering Controls
The primary engineering control is to handle the material in a certified chemical fume hood. This is crucial for two reasons: it prevents the inhalation of any aerosols or vapors that may be generated and contains any potential spills. The work area should also be equipped with an accessible eyewash station and a safety shower.[9]
Personal Protective Equipment (PPE) Selection
The choice of PPE is dictated by the potential hazards. The following table provides a baseline for protection.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, which can cause serious eye irritation.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation. Always check glove compatibility charts. |
| Skin/Body Protection | A flame-retardant laboratory coat. | Protects against incidental skin contact and provides a barrier in case of small fires. |
| Respiratory Protection | Generally not required under a fume hood. | If working outside of a fume hood or with large quantities, a respirator may be necessary. |
General Laboratory Workflow for Safe Handling
The following workflow diagram illustrates the logical steps for safely handling this compound from preparation to disposal.
Caption: Recommended workflow for handling this compound.
Emergency Procedures
Preparedness is key to managing unexpected events. All personnel must be familiar with the following procedures.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[9]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8] If skin irritation occurs, seek medical advice.[9]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person.[8] Seek medical attention if you feel unwell.
Spill Response Protocol
The response to a spill depends on its size and location. The primary goal is to contain the spill safely and prevent it from entering drains.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Remove Ignition Sources: Turn off all nearby heat sources, flames, and spark-producing equipment.[3][9]
-
Ventilate the Area: Ensure the fume hood is operating at maximum capacity.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels for large quantities.
-
Collect Absorbent: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[9]
-
Decontaminate: Wash the spill area with soap and water.[3]
-
Disposal: Dispose of the waste container according to institutional and local regulations.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7][8] A water spray can be used to cool containers but may be ineffective on the burning liquid itself.[7]
-
Hazards from Combustion: When heated to decomposition, the substance may emit acrid smoke and toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[7][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store away from incompatible materials, such as strong oxidizing agents.[9] Alcohols can also react with alkali metals and nitrides.[3]
Disposal
-
All waste material, including contaminated absorbent, must be disposed of as hazardous chemical waste.
-
Do not allow the product to enter drains or waterways.[8]
-
Dispose of the contents and container at an approved waste disposal plant, following all local, state, and federal regulations.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-ETHOXY-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. leap.epa.ie [leap.epa.ie]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
Navigating Bioconjugation: A Technical Guide to the Di-Hydroxy PEG Linker, 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern therapeutics, the precise and stable linkage of molecules is paramount. This guide provides an in-depth technical overview of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol , a discrete polyethylene glycol (dPEG®) linker, for researchers and scientists engaged in drug development and bioconjugation. We will explore its commercial availability, core chemical attributes, and the scientific rationale for its application, supported by established protocols and expert insights.
The Strategic Advantage of a Di-Hydroxy PEG Linker in Bioconjugation
At its core, this compound is a hydrophilic spacer molecule featuring terminal hydroxyl (-OH) groups. Its partial polyethylene glycol (PEG) structure is instrumental in conferring enhanced aqueous solubility to conjugated molecules, a critical attribute for many therapeutic candidates that are inherently hydrophobic.[1][2] The presence of two primary hydroxyl groups provides versatile handles for subsequent chemical modifications, allowing for its integration into a variety of molecular constructs.[1][3]
The strategic decision to employ a PEG-based linker is rooted in the well-documented benefits of PEGylation in pharmaceutical sciences. PEGylation, the covalent attachment of PEG chains to molecules, is a proven strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] Key advantages include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the solubility of hydrophobic drugs, facilitating their formulation and administration.
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, leading to a longer circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of protein-based therapeutics, reducing their potential to elicit an immune response.
-
Improved Stability: PEGylation can protect conjugated molecules from enzymatic degradation, enhancing their stability in biological environments.
Commercial Availability and Quality Specifications
For research and development purposes, sourcing high-purity reagents is a critical first step. This compound is available from several reputable commercial suppliers that specialize in reagents for the biotechnology and pharmaceutical industries.
| Supplier | Product Name/Number | Purity | Analytical Data Available |
| BroadPharm | BP-27858 | High Purity | NMR, SDS |
| MedChemExpress | HY-W591308 | >98% (typical) | HPLC, NMR (available in Certificate of Analysis)[3][5][6] |
It is imperative for researchers to obtain and review the Certificate of Analysis (CoA) for the specific lot they are using. The CoA provides crucial data on purity, typically determined by High-Performance Liquid Chromatography (HPLC), and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
The Chemistry of Activation and Conjugation: A Step-by-Step Approach
The utility of this compound as a linker hinges on the chemical activation of its terminal hydroxyl groups. Hydroxyl groups themselves are not highly reactive under typical bioconjugation conditions and therefore require conversion into more reactive functional groups.
Workflow for Hydroxyl Group Activation and Subsequent Conjugation
The following diagram illustrates a general workflow for the activation of the di-hydroxy PEG linker and its subsequent use in bioconjugation.
References
Methodological & Application
Application Notes and Protocols for the Functionalization of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol Hydroxyl Groups
Introduction: A Versatile Dihydroxy Linker for Advanced Applications
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol is a hydrophilic, flexible linker molecule characterized by two terminal primary hydroxyl groups.[1][2] Its structure, featuring a short polyethylene glycol (PEG)-like chain, imparts excellent water solubility, making it an ideal building block in fields ranging from drug delivery and bioconjugation to materials science. The two primary hydroxyl groups serve as versatile handles for a wide array of chemical modifications, allowing for the covalent attachment of this linker to various substrates, biomolecules, or nanoparticles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the hydroxyl groups of this compound. We will delve into the mechanistic basis for several key transformations and provide detailed, field-proven protocols to achieve desired chemical modifications with high efficiency and selectivity.
Strategic Approaches to Hydroxyl Group Functionalization
The identical reactivity of the two primary hydroxyl groups in this compound presents both an opportunity for symmetric derivatization and a challenge for selective monofunctionalization. The choice of strategy will depend on the desired final construct. For many applications, such as creating homobifunctional crosslinkers, derivatizing both hydroxyl groups is the goal. In other cases, selective protection of one hydroxyl group may be necessary to achieve stepwise, heterobifunctional modifications.
This guide will focus on four fundamental and widely applicable functionalization pathways:
-
Esterification: Introduction of ester linkages for applications such as prodrug design or surface modification.
-
Etherification: Formation of stable ether bonds, often used for attaching fluorescent dyes or other reporter molecules.
-
Conversion to Alkyl Halides: A critical step for subsequent nucleophilic substitution reactions.
-
Mesylation: Transformation of the hydroxyl into an excellent leaving group, facilitating a broad range of downstream chemistries.
Esterification of Hydroxyl Groups
Esterification is a cornerstone of organic synthesis, allowing for the coupling of the diol with carboxylic acids. This reaction is fundamental in creating biodegradable linkers and in the synthesis of small molecule drug conjugates.
Mechanistic Insight: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
Protocol: Di-Esterification of this compound
This protocol describes the symmetric esterification of both hydroxyl groups.
Materials:
-
This compound
-
Carboxylic acid of choice (2.2 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional, for removal of water)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser (and optionally a Dean-Stark trap), add this compound (1 equivalent) and the carboxylic acid (2.2 equivalents).
-
Add toluene to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mmol of diol).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The removal of water via a Dean-Stark trap will drive the equilibrium towards the product.
-
Once the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude di-ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Stoichiometry | 2.2 eq. Carboxylic Acid | Ensures complete conversion of both hydroxyl groups. |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carboxylic acid, activating it for nucleophilic attack. |
| Solvent | Toluene | Allows for azeotropic removal of water, driving the reaction to completion. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Etherification of Hydroxyl Groups
Ether linkages are known for their high chemical stability, making them ideal for applications requiring robust covalent bonds. The Williamson ether synthesis is a reliable method for forming ethers from alcohols.
Mechanistic Insight: Williamson Ether Synthesis
The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3][4] In the context of our diol, the first step involves deprotonation of the hydroxyl groups with a strong base to form a di-alkoxide. This potent nucleophile then displaces the halide from an alkyl halide in a bimolecular nucleophilic substitution reaction.
Protocol: Di-Etherification of this compound
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)
-
Alkyl halide of choice (e.g., benzyl bromide, 2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup
-
Syringe for addition of reagents
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add this compound (1 equivalent) and dissolve it in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the di-alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by carefully adding saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Di-Etherification
Caption: Workflow for the Williamson ether synthesis.
Conversion to Alkyl Halides
Transforming the hydroxyl groups into alkyl halides opens up a vast array of subsequent functionalization possibilities through Sₙ2 reactions with various nucleophiles. Reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are commonly used for primary alcohols.[5][6][7]
Mechanistic Insight: Reaction with Thionyl Chloride
The reaction of a primary alcohol with thionyl chloride typically proceeds through an Sₙ2 mechanism.[5] The alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion. The resulting intermediate can then be attacked by the displaced chloride ion at the carbon bearing the oxygen, with the concurrent departure of sulfur dioxide and a protonated chloride, leading to the alkyl chloride. The use of a base like pyridine can alter the mechanism to proceed with inversion of configuration.
Protocol: Di-Chlorination of this compound
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (optional, 2.5 equivalents)
-
Ice bath
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup, condenser with a drying tube or bubbler
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Add this compound (1 equivalent) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (2.5 equivalents) dropwise. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction evolves HCl and SO₂ gas. Use a fume hood and appropriate personal protective equipment.
-
If using pyridine, add it dropwise at 0 °C before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude di-chloride can be used in the next step or purified by column chromatography.
| Reagent | Halide | Byproducts | Notes |
| SOCl₂ | Chloride | SO₂, HCl | Gaseous byproducts simplify purification.[7] |
| PBr₃ | Bromide | H₃PO₃ | Works well for primary and secondary alcohols.[6] |
| HX (HBr, HCl) | Bromide, Chloride | Water | Reaction rates can be slow for primary alcohols.[7] |
Mesylation of Hydroxyl Groups
Mesylation converts the hydroxyl groups into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution reactions, often more reactive than the corresponding halides.
Mechanistic Insight
The alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is used to neutralize the HCl byproduct.[8][9] The resulting mesylate is a stable but reactive intermediate.
Protocol: Di-Mesylation of this compound
Materials:
-
This compound
-
Methanesulfonyl Chloride (MsCl) (2.5 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup
-
Cold water
-
Cold dilute HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine (3.0 equivalents).
-
Add methanesulfonyl chloride (2.5 equivalents) dropwise, keeping the temperature at 0 °C.[8]
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.[8]
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel containing cold water.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition of the product.
-
The resulting di-mesylate is often used immediately in the next step without further purification due to its reactivity.
Functionalization Pathway Overview
Caption: Key functionalization pathways for the diol.
Conclusion
The functionalization of this compound offers a gateway to a multitude of applications in the life sciences and material sciences. The protocols outlined in this guide provide robust and reproducible methods for converting its terminal hydroxyl groups into esters, ethers, halides, and mesylates. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and adapting these procedures to specific research needs. By leveraging these chemical transformations, researchers can effectively incorporate this versatile linker into complex molecular architectures to achieve their desired scientific objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Protocol for conjugating "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" to proteins
Application Note & Protocol
A Robust Two-Step Strategy for the Covalent Conjugation of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol to Proteins
Abstract & Introduction
The covalent attachment of linker molecules to proteins is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), PEGylated therapeutics, and advanced diagnostic reagents. The molecule this compound is a hydrophilic, di-functional linker bearing two terminal primary hydroxyl groups.[1][2] Its PEG-like structure can enhance the solubility and reduce the immunogenicity of the resulting protein conjugate. However, the primary hydroxyl groups are chemically inert under typical physiological conditions, posing a significant challenge for direct protein conjugation.
This application note provides a detailed, field-proven protocol for the efficient and reliable conjugation of this compound to proteins. Our recommended approach is a two-stage strategy that first transforms the linker's inert hydroxyl groups into reactive carboxylates, followed by a well-established amine-coupling reaction to the protein. This method leverages the robust and widely adopted carbodiimide crosslinker chemistry, targeting the abundant primary amines on the protein surface (N-terminus and lysine residues), to form stable amide bonds.[3][4] We provide step-by-step instructions for linker derivatization, protein conjugation, purification, and essential characterization techniques to ensure a validated and reproducible workflow.
Principle of the Method
Directly conjugating a hydroxyl group to a protein functional group is inefficient and requires harsh conditions that can compromise protein integrity.[5] To overcome this, our protocol separates the process into two distinct, high-yield phases:
-
Phase 1: Linker Derivatization. The two primary hydroxyl groups of the linker are converted into terminal carboxylic acids. This is achieved through a straightforward reaction with succinic anhydride, which "caps" each hydroxyl group and presents a carboxyl group for subsequent activation. This critical first step transforms the inert linker into a reactive species compatible with standard bioconjugation chemistries.
-
Phase 2: Amine-Reactive Conjugation. The newly introduced carboxyl groups on the linker are activated using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to hydrolysis; however, Sulfo-NHS reacts with it to form a more stable, amine-reactive Sulfo-NHS ester.[] This ester then efficiently reacts with primary amines on the protein surface (ε-amino groups of lysine residues and the N-terminal α-amino group) to form a stable, covalent amide bond, thus tethering the linker to the protein.[9]
The overall workflow is depicted below.
Caption: High-level workflow for the two-phase conjugation protocol.
Materials and Reagents
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vials (glass, various sizes)
-
Analytical balance
-
Centrifuge
-
Dialysis tubing (e.g., 10 kDa MWCO) or desalting columns (e.g., PD-10)
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment
-
Mass Spectrometer (ESI-MS or MALDI-TOF), if available
Chemicals and Reagents
-
This compound
-
Succinic Anhydride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, water-soluble)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Target protein of interest
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4, or 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments
-
Deionized water (ddH₂O)
Note on Buffer Selection: It is critical to use amine-free buffers during the conjugation step (e.g., PBS, MES, HEPES, Bicarbonate), as buffers containing primary amines like Tris will compete with the protein for reaction with the activated linker, significantly reducing conjugation efficiency.[3][10]
Experimental Protocols
PART A: Derivatization of Diol Linker to Dicarboxylic Acid Linker
Rationale: This step converts the non-reactive hydroxyl groups into carboxyl groups, which are substrates for EDC/NHS activation. The reaction is an esterification performed in an anhydrous organic solvent to prevent hydrolysis of the succinic anhydride. A non-nucleophilic base like TEA or DIPEA is used to catalyze the reaction.
-
Preparation: In a dry glass vial, dissolve 100 mg of this compound in 5 mL of anhydrous DMF.
-
Reagent Addition: Add 3.5 molar equivalents of succinic anhydride relative to the diol linker.
-
Catalysis: Add 3.0 molar equivalents of triethylamine (TEA) dropwise while stirring. The reaction is exothermic.
-
Incubation: Seal the vial under nitrogen or argon if possible (to minimize moisture) and stir at room temperature for 12-24 hours.
-
Verification (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or the product can be confirmed by mass spectrometry to ensure the addition of two succinate groups.
-
Solvent Removal: The DMF can be removed under high vacuum (e.g., using a rotary evaporator) to yield the dicarboxylated linker as a viscous oil. This product can be used directly in the next phase or purified further via chromatography if required.
PART B: EDC/Sulfo-NHS Mediated Conjugation to Protein
Rationale: This protocol activates the carboxylated linker and couples it to the protein in a controlled, aqueous environment. The reaction pH is a critical parameter: EDC activation is most efficient at pH 4.5-6.0, while the subsequent reaction of the Sulfo-NHS ester with protein amines is favored at pH 7.2-8.5.[9][10] A one-pot reaction at pH 7.2 is a good compromise, but a two-step procedure (activation at pH 6.0, followed by conjugation at pH 7.4) can offer higher efficiency. The protocol below describes the more common and simpler one-pot approach.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL. Perform a buffer exchange into an amine-free buffer (e.g., 0.1 M PBS, pH 7.2) using a desalting column or dialysis to remove any storage buffers containing amines (like Tris).[11]
-
Reagent Preparation: Immediately before use, prepare stock solutions of the required reagents:
-
Dicarboxylated Linker: Dissolve the linker from Part A in ddH₂O or the Coupling Buffer to a concentration of ~100 mM.
-
EDC: Dissolve in ddH₂O to a concentration of ~100 mM.
-
Sulfo-NHS: Dissolve in ddH₂O to a concentration of ~100 mM.
-
Note: EDC and Sulfo-NHS are moisture-sensitive and hydrolyze in aqueous solutions. Prepare these solutions fresh and use them without delay.[3][9]
-
-
Initiate Conjugation: While gently stirring the protein solution, add the desired molar excess of the dicarboxylated linker. See Table 1 for guidance on molar ratios.
-
Activation: Immediately add the desired molar excess of freshly prepared EDC solution, followed by the Sulfo-NHS solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes. The primary amines in the quenching buffer will react with and consume any remaining activated linker molecules.[9]
-
Purification: Remove unreacted linker and reaction byproducts (e.g., N-hydroxysuccinimide and urea byproduct) from the protein conjugate. This is typically achieved by:
-
Dialysis: Against PBS (or desired storage buffer) with multiple buffer changes over 24-48 hours.
-
Size Exclusion Chromatography (SEC) / Desalting Column: This is a faster method suitable for removing small molecule impurities.
-
Caption: Conceptual diagram of the EDC/Sulfo-NHS reaction chemistry.
Table 1: Recommended Molar Ratios for Conjugation
| Desired Degree of Labeling (Linker:Protein) | Molar Excess of Linker | Molar Excess of EDC | Molar Excess of Sulfo-NHS |
| Low (2-4) | 5-10 fold | 10-20 fold | 10-20 fold |
| Medium (5-8) | 20-40 fold | 40-80 fold | 40-80 fold |
| High (>8) | 50-100 fold | 100-200 fold | 100-200 fold |
| Note: These are starting recommendations. The optimal ratios must be determined empirically for each specific protein, as reactivity can be influenced by the number of accessible surface amines and steric hindrance. |
Characterization of the Protein-Linker Conjugate
Validating the outcome of the conjugation is a mandatory step. It confirms the success of the reaction and quantifies the extent of modification.[12]
-
Protein Concentration: After purification, determine the final concentration of the conjugated protein using a standard protein assay (e.g., BCA or Bradford). Be aware that the conjugate's absorbance properties may differ slightly from the unmodified protein.
-
SDS-PAGE Analysis: Compare the conjugated protein to the unmodified starting material. Successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a shift to a higher position on the gel. The modified protein band may appear more diffuse than the sharp band of the unmodified protein, reflecting the heterogeneity of the conjugate population (i.e., a mixture of proteins with different numbers of linkers attached).[13]
-
Mass Spectrometry (MS): This is the most accurate method for determining the Degree of Labeling (DOL) and assessing the heterogeneity of the product.[14][15]
-
Electrospray Ionization (ESI-MS): Provides a detailed mass distribution profile, allowing you to see the peaks corresponding to the unmodified protein, protein + 1 linker, protein + 2 linkers, and so on.[16]
-
MALDI-TOF MS: Also effective for determining the mass of the conjugate and calculating the average DOL.
-
-
Chromatographic Analysis: Techniques like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) can be used to assess the purity and aggregation state of the final conjugate.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Presence of amine-containing buffers (e.g., Tris). 3. Incorrect reaction pH. 4. Insufficient molar excess of reagents. | 1. Prepare EDC and Sulfo-NHS solutions fresh immediately before use. 2. Ensure protein is buffer-exchanged into an amine-free buffer like PBS or MES. 3. Verify the pH of the coupling buffer is within the optimal range (7.2-8.5). 4. Increase the molar excess of linker and coupling reagents; perform an optimization matrix. |
| Protein Precipitation | 1. High concentration of organic solvent (if linker is dissolved in DMSO/DMF). 2. Excessive modification altering protein solubility. 3. Incorrect buffer conditions (pH, ionic strength). | 1. Keep the final concentration of organic co-solvent below 10% (v/v). 2. Reduce the molar excess of reagents to achieve a lower degree of labeling. 3. Screen different buffer conditions; ensure the protein is stable at the chosen pH. |
| High Polydispersity / Heterogeneity | 1. Inherent to random lysine conjugation. 2. Reaction conditions are too harsh or prolonged. | 1. This is expected with amine coupling. For more site-specific conjugation, consider targeting cysteine residues if available. 2. Reduce reaction time or temperature (e.g., perform at 4°C instead of room temperature). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of protein modification by oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" for Advanced Antibody-Drug Conjugate Development
Introduction: The Critical Role of Linker Hydrophilicity in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while sparing healthy tissues.[1][2] The efficacy and safety of an ADC are critically dependent on its three core components: a tumor-specific monoclonal antibody (mAb), a highly potent cytotoxic payload, and the chemical linker that connects them.[2][3][4] The linker, in particular, has emerged as a key determinant of an ADC's overall performance, profoundly influencing its stability, pharmacokinetics (PK), and therapeutic index.[][6][]
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to significant challenges in ADC development, including a propensity for aggregation, reduced solubility, and accelerated clearance from circulation.[][][8] These factors can diminish therapeutic efficacy and increase off-target toxicity.[] To counteract these issues, there is a growing trend towards the incorporation of hydrophilic linkers into ADC design.[][9][10][11][12] Hydrophilic linkers, such as those based on polyethylene glycol (PEG), can effectively mask the hydrophobicity of the payload, leading to improved physicochemical properties and in vivo performance.[][10][13][14]
This guide focuses on the application of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol , a discrete and hydrophilic diol-containing linker, in the development of advanced ADCs. Its defined structure and hydrophilic nature offer a compelling solution to mitigate the challenges associated with hydrophobic payloads.[15][16] We will provide a detailed overview of its properties, step-by-step protocols for its activation and conjugation, and methods for the characterization of the resulting ADC.
Physicochemical Properties of this compound
This compound is a linear molecule featuring two terminal primary hydroxyl groups, connected by a short, flexible ether-based chain. This structure imparts key advantages for its use as an ADC linker.
| Property | Value/Description | Source |
| Chemical Name | This compound | [15] |
| CAS Number | 92144-80-4 | [15] |
| Molecular Formula | C₉H₂₀O₄ | N/A |
| Key Features | Two terminal primary hydroxyl groups; Hydrophilic polyether chain. | [15][16] |
| Primary Benefit | The partial PEG-like chain enhances the water solubility of the molecule and, consequently, the resulting ADC. | [15][16] |
| Functionality | The terminal hydroxyl groups provide reactive handles for further chemical modification and attachment to both the payload and the antibody. | [15][16] |
The hydrophilicity endowed by the ether linkages is crucial for improving the overall solubility of the ADC, which can lead to a longer circulation half-life and better tumor penetration.[][10] The presence of two primary hydroxyl groups offers versatility in conjugation strategies, allowing for a modular approach to ADC construction.
Experimental Protocols: Synthesis and Characterization of an ADC
The following protocols provide a comprehensive workflow for the utilization of this compound in ADC development, from linker activation to the final characterization of the conjugate.
Protocol 1: Activation of the Di-hydroxyl Linker
The terminal hydroxyl groups of this compound are not inherently reactive towards common bioconjugation targets on antibodies or payloads. Therefore, they must first be "activated" by converting them into more reactive functional groups. A common and effective method is the conversion of one hydroxyl group to a leaving group (e.g., a tosylate or mesylate) and the other to a group suitable for payload attachment (e.g., an azide for click chemistry).
Diagram: Linker Activation Workflow
Caption: Workflow for the activation of the di-hydroxyl linker.
Materials:
-
This compound
-
Protecting group (e.g., Trityl chloride)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Appropriate organic solvents (e.g., Dichloromethane, DMF)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Monoprotection: Dissolve this compound in a suitable solvent (e.g., pyridine) and add a slight molar excess of a protecting group reagent (e.g., trityl chloride) to selectively protect one of the primary hydroxyls. Monitor the reaction by TLC.
-
Activation of the Free Hydroxyl: To the monoprotected linker, add a molar excess of p-toluenesulfonyl chloride (TsCl) in pyridine to convert the free hydroxyl group into a tosylate. This tosylated group will serve as the attachment point for the antibody.
-
Deprotection: Remove the protecting group under mild acidic or basic conditions to reveal the second hydroxyl group.
-
Conversion to a Second Functional Group: The newly exposed hydroxyl group can now be converted to a different reactive moiety for payload conjugation. For example, reaction with DPPA and DBU will yield an azide group, suitable for copper-free click chemistry.
-
Purification: Purify the resulting heterobifunctional linker using silica gel column chromatography. Characterize the final product by NMR and mass spectrometry.
Rationale: This sequential activation strategy allows for the creation of a heterobifunctional linker, enabling controlled, stepwise conjugation to the payload and the antibody. The choice of functional groups can be tailored to the specific chemistry of the payload and the desired conjugation strategy for the antibody.
Protocol 2: Conjugation of the Activated Linker to a Cytotoxic Payload
This protocol describes the conjugation of the activated linker to a payload containing a complementary functional group (e.g., an alkyne for reaction with the linker's azide).
Diagram: Linker-Payload Conjugation Workflow
Caption: Conjugation of the activated linker to the payload.
Materials:
-
Heterobifunctional activated linker from Protocol 1
-
Cytotoxic payload with a complementary reactive group (e.g., DBCO-functionalized payload)
-
Appropriate solvents (e.g., DMSO, PBS)
Step-by-Step Procedure:
-
Dissolve the activated linker and the functionalized payload in a suitable solvent mixture (e.g., DMSO/PBS).
-
Allow the reaction to proceed at room temperature or slightly elevated temperature, monitoring by HPLC to track the formation of the linker-payload conjugate.
-
Once the reaction is complete, purify the linker-payload construct using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Rationale: Copper-free click chemistry (SPAAC) is a highly efficient and bioorthogonal reaction, making it ideal for conjugating the linker to the payload without affecting other functional groups.[17] This ensures a high yield of the desired product.
Protocol 3: Conjugation of the Linker-Payload to the Antibody
This protocol outlines the conjugation of the linker-payload construct to the monoclonal antibody. This example utilizes the tosylated end of the linker for reaction with a nucleophilic residue on the antibody, such as a cysteine thiol.
Materials:
-
Monoclonal antibody (mAb)
-
Linker-payload construct from Protocol 2
-
Reducing agent (e.g., TCEP) for interchain disulfide bond reduction
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size exclusion chromatography or hydrophobic interaction chromatography)
Step-by-Step Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to generate reactive thiol groups. The extent of reduction can be controlled to target a specific drug-to-antibody ratio (DAR).
-
Conjugation: Add the purified linker-payload construct to the reduced antibody solution. The tosylated end of the linker will react with the free thiol groups on the antibody.
-
Quenching: After the desired reaction time, quench any unreacted thiols with an excess of a quenching agent like N-ethylmaleimide.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and excess reagents using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Rationale: Cysteine-based conjugation is a common and effective method for generating ADCs with a controlled DAR.[18] The partial reduction of disulfide bonds provides a defined number of reactive sites for conjugation.
Protocol 4: Characterization of the Final ADC
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. A suite of analytical techniques should be employed to assess key quality attributes.
Key Characterization Techniques and Expected Outcomes:
| Analytical Technique | Parameter Measured | Expected Outcome | Source |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and hydrophobicity | A chromatogram showing peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). The use of a hydrophilic linker should result in less retention time compared to a more hydrophobic linker. | [19][20][21][22][23] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | A major peak corresponding to the monomeric ADC, with minimal high molecular weight species (aggregates) or low molecular weight species (fragments). | [2] |
| Reverse-Phase HPLC (RP-HPLC) | Purity and DAR (after reduction) | Can be used to determine the average DAR and assess the purity of the light and heavy chains after reduction. | [24] |
| Mass Spectrometry (MS) | Intact mass and confirmation of conjugation | Deconvoluted mass spectrum confirming the expected masses of the different DAR species. | [24][25] |
| UV-Vis Spectroscopy | Average DAR | Calculation of the average DAR based on the absorbance of the antibody and the payload at their respective maximal wavelengths. | [4][24][][27] |
| Cell-based Cytotoxicity Assays | In vitro potency | Determination of the IC50 value of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing. | [28] |
Diagram: ADC Characterization Workflow
Caption: Key analytical techniques for ADC characterization.
Conclusion: A Versatile Tool for Improved ADC Design
The use of hydrophilic linkers like this compound is a critical strategy for overcoming the challenges associated with hydrophobic payloads in ADC development.[][11][12] By enhancing the hydrophilicity of the overall conjugate, this linker can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic properties.[][6][][10] The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to effectively incorporate this versatile linker into their ADC discovery and development workflows, ultimately contributing to the creation of safer and more effective cancer therapeutics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. labinsights.nl [labinsights.nl]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Bioconjugation application notes [bionordika.fi]
- 18. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. tandfonline.com [tandfonline.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 25. pubs.acs.org [pubs.acs.org]
- 27. pharmiweb.com [pharmiweb.com]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Peptide PEGylation with 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Introduction: The Strategic Advantage of Short-Chain, Homobifunctional PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a cornerstone of modern drug development, transforming the pharmacokinetic and pharmacodynamic profiles of peptides and proteins.[1] This strategy enhances therapeutic efficacy by increasing hydrodynamic size, which in turn prolongs circulatory half-life, improves in vivo stability by offering protection from proteolytic degradation, and reduces immunogenicity.[2][3]
While long-chain, high molecular weight PEGs are widely utilized, short-chain linkers offer distinct advantages, particularly in applications where minimal steric hindrance is desired or where the goal is to subtly modify solubility and aggregation propensity without drastically altering the molecule's size.[3][4] This guide focuses on the application of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol , a discrete (monodisperse), short-chain PEG derivative.[5][6] Its defined structure overcomes the challenge of polydispersity inherent in traditional PEG polymers, which simplifies analysis and ensures a homogeneous final product.[6][7]
This molecule is a diol, presenting two terminal primary hydroxyl groups.[5] This homobifunctional nature makes it an ideal scaffold for creating crosslinkers or for introducing a hydrophilic spacer. However, the hydroxyl groups themselves are not sufficiently reactive for direct conjugation to peptides under physiological conditions.[8] Therefore, they must first be chemically activated. This document provides a comprehensive, two-part protocol detailing:
-
The chemical activation of the this compound linker.
-
The subsequent conjugation of the activated linker to a target peptide.
We will delve into the rationale behind each step, purification strategies, and detailed analytical characterization of the final PEGylated peptide.
Part 1: Activation of the Diol Linker
The core of this process is a two-stage chemical synthesis designed to convert the inert terminal hydroxyl groups into highly reactive N-hydroxysuccinimide (NHS) esters. NHS esters are widely used in bioconjugation for their ability to efficiently react with primary amines (such as the ε-amino group of lysine residues and the N-terminal α-amino group of a peptide) under mild pH conditions to form stable amide bonds.[9][10]
The overall activation workflow is as follows:
Caption: Workflow for activating the diol linker.
Protocol 1.1: Synthesis of the Dicarboxylic Acid Intermediate
The first stage involves the oxidation of the two primary alcohol groups on the linker to carboxylic acids. While various oxidation methods exist, modern catalytic systems offer high efficiency and selectivity. For instance, iridium-catalyzed dehydrogenative oxidation of diols in an aqueous solution provides a clean and effective route to the corresponding dicarboxylic acids.[11][12][13][14]
Materials:
-
This compound
-
Iridium catalyst (e.g., [Cp*IrCl2]2 with a suitable ligand) or other suitable oxidizing agent system (e.g., TEMPO/NaOCl)
-
Aqueous buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the this compound in the aqueous buffer.
-
Add the iridium catalyst system. The specific catalyst loading should be optimized but is typically in the range of 0.1-1 mol%.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting diol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with dilute HCl to a pH of ~2-3 to protonate the carboxylate groups.
-
Extract the dicarboxylic acid product into an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dicarboxylic acid product.
-
Purify the product if necessary, using flash column chromatography.
Rationale: This oxidation step is critical as the resulting carboxyl groups are the precursors for the amine-reactive NHS esters.[15] Catalytic methods are preferred over stoichiometric oxidants to minimize waste and simplify purification.
Protocol 1.2: Synthesis of the Activated di-NHS Ester Linker
With the dicarboxylic acid in hand, the next stage is to activate it with N-hydroxysuccinimide (NHS). This is a classic coupling reaction, typically mediated by a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][16]
Materials:
-
Dicarboxylic acid intermediate from Protocol 1.1
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
Argon or Nitrogen atmosphere
-
Filtration setup
Procedure:
-
Dissolve the dicarboxylic acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (2.2 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the DCC solution dropwise to the stirred dicarboxylic acid/NHS solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting acid.
-
A white precipitate of dicyclohexylurea (DCU) byproduct will form if DCC is used. Remove the DCU by filtration.
-
Wash the filtrate with cold water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude di-NHS ester of the linker.
-
The product can be purified by recrystallization or flash chromatography. The final product should be stored under desiccated conditions at -20°C.
Rationale: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the NHS nucleophile to form the stable, but reactive, NHS ester.[10][16][17] Using a slight excess of NHS and DCC ensures complete conversion of both carboxylic acid groups.
Part 2: Peptide Conjugation, Purification, and Characterization
This section details the conjugation of the activated di-NHS ester linker to a peptide containing primary amines, followed by purification of the PEGylated product and its comprehensive characterization.
Caption: General workflow for peptide PEGylation.
Protocol 2.1: PEGylation of the Target Peptide
The reaction conditions, particularly pH and the molar ratio of linker to peptide, are critical for controlling the outcome of the PEGylation.[18][19] A pH range of 7.5-8.5 is optimal for the reaction with primary amines.[20] The stoichiometry will determine the extent of modification (e.g., mono- vs. di-PEGylation).
Materials:
-
Target peptide
-
Activated di-NHS Ester Linker (from Protocol 1.2)
-
Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Crucially, avoid amine-containing buffers like Tris or glycine.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: e.g., 1 M Tris-HCl or Glycine, pH 8.0
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).
-
Linker Preparation: Immediately before use, dissolve the activated di-NHS ester linker in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[20]
-
Stoichiometry Calculation: Determine the desired molar ratio of linker to peptide. This is a critical parameter for optimization.[21]
-
For mono-PEGylation , start with a low molar excess of linker (e.g., 1.5:1 to 5:1 linker:peptide).
-
For extensive PEGylation or cross-linking, a higher excess (e.g., 10:1 to 20:1) may be required.
-
-
Conjugation: Add the calculated volume of the linker stock solution to the stirring peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid peptide denaturation.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by taking aliquots and analyzing them via RP-HPLC or LC-MS.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for an additional 30 minutes.
Optimization Table:
| Parameter | Range | Rationale & Key Considerations |
| pH | 7.0 - 8.5 | Lower pH can favor N-terminal modification over lysines due to pKa differences. Higher pH increases reaction rate but also the rate of NHS-ester hydrolysis.[22][23] |
| Molar Ratio (Linker:Peptide) | 1.5:1 to 20:1 | The single most critical factor for controlling the degree of PEGylation. Must be empirically determined for each peptide.[19][21] |
| Temperature | 4°C to 25°C | Lower temperatures slow the reaction but can improve stability for sensitive peptides and reduce the rate of hydrolysis. |
| Reaction Time | 1 - 24 hours | Must be optimized in conjunction with other parameters. Monitor progress to avoid over-PEGylation. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation.[18] |
Protocol 2.2: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for purifying PEGylated peptides, separating them based on hydrophobicity from the unreacted peptide and excess linker.[24] The addition of the hydrophilic PEG linker will typically cause the modified peptide to elute earlier than the more hydrophobic native peptide.
Instrumentation & Reagents:
-
HPLC system with a preparative or semi-preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of ~0.1%. Filter the sample through a 0.45 µm filter.
-
Method Development: On an analytical scale, develop a gradient to resolve the native peptide, the desired PEGylated product(s), and hydrolyzed linker. A typical gradient might be 5% to 95% B over 30-60 minutes.
-
Preparative Run: Scale up the injection volume on the preparative column using the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired PEGylated peptide.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Protocol 2.3: Characterization of the Final Product
Thorough characterization is essential to confirm the success of the PEGylation and to understand the properties of the final conjugate.[7]
Mass Spectrometry (MS):
-
Purpose: To confirm the covalent attachment of the linker and determine the degree of PEGylation (mono-, di-, etc.).
-
Method: Use LC-MS (ESI) or MALDI-TOF. The mass of the PEGylated peptide will be the mass of the native peptide plus the mass of the linker (minus 2 H₂O for the two amide bonds formed) for each attached PEG chain. The monodisperse nature of the linker results in a sharp, single mass peak for each species, unlike the broad peaks seen with polydisperse PEGs.[25][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the presence of the PEG linker and verify the structural integrity of the peptide.
-
Method: ¹H NMR spectroscopy. The spectrum of the PEGylated peptide will show characteristic strong signals from the ethylene glycol protons of the PEG backbone, typically around 3.6 ppm.[24]
RP-HPLC Analysis:
-
Purpose: To assess the purity of the final product.
-
Method: Inject the purified, lyophilized product onto an analytical C18 column. The chromatogram should show a single, sharp peak corresponding to the desired product. Purity is typically reported as the percentage of the total peak area.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low PEGylation Yield | 1. Hydrolyzed NHS ester linker.2. Competing amines in buffer (e.g., Tris).3. Inaccessible target amines on the peptide.4. Incorrect pH. | 1. Use freshly prepared linker solution. Store linker under desiccated conditions.2. Use a non-amine buffer like phosphate or borate.[27]3. Consider partial denaturation/refolding or target a different residue.4. Verify buffer pH is in the optimal 7.5-8.5 range. |
| Protein Aggregation | 1. High peptide concentration.2. High concentration of organic solvent from linker stock.3. Intermolecular cross-linking by the di-functional linker. | 1. Reduce the peptide concentration.2. Keep organic solvent <10% (v/v).3. Reduce the linker:peptide molar ratio significantly to favor mono-conjugation.[22] |
| Multiple PEGylated Species (Low Selectivity) | 1. High molar excess of linker.2. Long reaction time.3. High pH activating multiple sites. | 1. Perform a titration to find the optimal linker:peptide molar ratio.[21]2. Monitor the reaction over time and quench when the desired product is maximized.3. Lower the pH (e.g., to 7.0-7.5) to increase selectivity for the N-terminus.[22] |
| Broad Peak on HPLC/MS | 1. (Unlikely with this linker) Polydispersity of PEG.2. On-column degradation or multiple conformations.3. Incomplete reaction or side reactions. | 1. This linker is monodisperse; this should not be an issue.[6]2. Adjust mobile phase or temperature. Ensure sample integrity.3. Re-optimize reaction conditions and ensure complete quenching. |
| Loss of Biological Activity | 1. PEGylation at or near the active site.2. Conformational changes induced by PEGylation. | 1. Use site-directed mutagenesis to remove reactive lysines near the active site.2. Use a shorter or different type of linker. Analyze structure with Circular Dichroism (CD).[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 11. Synthesis of Dicarboxylic Acids from Aqueous Solutions of Diols with Hydrogen Evolution Catalyzed by an Iridium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Dicarboxylic Acids from Aqueous Solutions of Diols with Hydrogen Evolution Catalyzed by an Iridium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 17. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 18. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Welcome to the technical support center for optimizing coupling reactions involving 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of this compound, a hydrophilic diol linker.[1] The advice provided is grounded in established reaction mechanisms and practical laboratory experience.
Low or No Product Yield
Question: I am attempting a Williamson ether synthesis by reacting this compound with an alkyl halide, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield in a Williamson ether synthesis involving a diol like this compound often stems from several key factors. This reaction is a classic S(_N)2 type, and its success is highly dependent on the reaction conditions and the nature of the substrates.[2]
Causality and Solutions:
-
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the formation of an alkoxide from the alcohol.[3] Given that this compound is a diol, you are working with two hydroxyl groups. Incomplete deprotonation by the base will result in unreacted starting material.
-
Troubleshooting:
-
Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[2]
-
Stoichiometry of Base: If you intend to react both hydroxyl groups, you will need at least two equivalents of the base. For a mono-alkylation, using one equivalent is standard, but a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
Reaction Time and Temperature for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the alkyl halide. This can be monitored by the cessation of hydrogen gas evolution when using metal hydrides. Gentle warming may be necessary but should be done cautiously.
-
-
-
Sub-optimal S(_N)2 Conditions: The Williamson ether synthesis is a classic S(_N)2 reaction, and its efficiency is highly dependent on the electrophile and reaction environment.[2]
-
Troubleshooting:
-
Nature of the Alkyl Halide: The reaction works best with primary alkyl halides. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield elimination products.[2][4]
-
Leaving Group: The leaving group on your electrophile is crucial. The reactivity order is I > Br > Cl > F. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are ideal for S(_N)2 reactions as they solvate the cation of the alkoxide without strongly solvating the nucleophilic oxygen atom.[2][5]
-
-
-
Formation of Side Products: The presence of two hydroxyl groups can lead to undesired side reactions, such as intramolecular cyclization or intermolecular polymerization, especially if a dihaloalkane is used as the coupling partner.
-
Troubleshooting:
-
Protecting Groups: To achieve selective mono-alkylation, it is highly recommended to use a protecting group strategy.[6][7][8] You can selectively protect one of the hydroxyl groups, perform the coupling reaction, and then deprotect to obtain the desired mono-ether. Common protecting groups for diols include silyl ethers or acetals.[6]
-
-
Experimental Workflow for a Mono-alkylation using a Protecting Group Strategy:
Caption: Workflow for mono-alkylation of a diol.
Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a mixture of mono- and di-substituted products, along with unreacted starting material. The purification by column chromatography is proving to be very difficult. How can I improve the selectivity and simplify the purification?
Answer:
The formation of multiple products is a common issue when working with polyfunctional molecules like diols. The high polarity of this compound and its derivatives can also make purification challenging.[9]
Causality and Solutions:
-
Lack of Selectivity: Without a protecting group, it is statistically challenging to achieve high selectivity for mono-alkylation. The relative acidity of the two hydroxyl groups is very similar, leading to a mixture of deprotonated species and subsequent reaction products.
-
Troubleshooting:
-
Controlled Stoichiometry: While challenging, you can try to favor mono-alkylation by slowly adding a slight excess of the diol to a solution of the base, followed by the slow addition of the alkyl halide. This keeps the concentration of the di-anion low. However, this method rarely gives high selectivity.
-
Protecting Groups: As mentioned previously, using a protecting group is the most robust strategy to ensure mono-substitution.[6][7] This will result in a much cleaner reaction mixture and simplify purification.
-
-
-
Purification Difficulties: The high polarity of your diol and its derivatives can lead to issues with standard silica gel chromatography.[9] These compounds may streak on the column, co-elute, or even be retained irreversibly.
-
Troubleshooting:
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography can be a powerful alternative to normal-phase silica gel chromatography.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[11][12]
-
-
Solvent System Optimization for Silica Gel Chromatography: If you must use silica gel, consider adding a small amount of a polar modifier like methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent to improve peak shape and reduce tailing.
-
-
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Stationary Phase | Mobile Phase Principle | Best Suited For |
| Normal-Phase | Polar (e.g., Silica) | Non-polar to moderately polar organic solvents | Less polar to moderately polar compounds |
| Reverse-Phase | Non-polar (e.g., C18) | Polar solvents (e.g., water/acetonitrile, water/methanol) | Non-polar to highly polar compounds |
| HILIC | Polar (e.g., Diol, Amine) | High organic content with a small amount of aqueous solvent | Very polar, hydrophilic compounds[12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research and development?
A1: this compound is primarily used as a hydrophilic linker or spacer in the synthesis of more complex molecules.[1] Its two terminal hydroxyl groups allow for further chemical modification, and the ethylene glycol-like backbone increases the water solubility of the final compound. This is particularly valuable in drug development for modifying the pharmacokinetic properties of a drug candidate.
Q2: Can I perform a coupling reaction other than a Williamson ether synthesis with this diol?
A2: Absolutely. The terminal hydroxyl groups can participate in a variety of coupling reactions, including:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Urethane Formation: Reaction with isocyanates to form urethanes.
-
Carbonate Formation: Reaction with phosgene or its equivalents to form carbonates.
The choice of reaction will depend on the desired linkage in your target molecule.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Standard laboratory safety practices should always be followed. When performing a Williamson ether synthesis, be particularly cautious when using sodium hydride (NaH) or potassium hydride (KH). These reagents are highly reactive with water and can generate flammable hydrogen gas. Always handle them in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.
Q4: How can I confirm the successful coupling to my molecule of interest?
A4: A combination of standard analytical techniques should be used to confirm the structure of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and1 C): This will show the appearance of new signals corresponding to the protons and carbons of your coupled moiety and shifts in the signals of the propanol backbone.13 -
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can show the disappearance of the O-H stretch of the starting alcohol (if both hydroxyls have reacted) and the appearance of new functional group stretches (e.g., a C-O-C stretch for an ether).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tailoredread.com [tailoredread.com]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Diol - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. labex.hu [labex.hu]
- 11. biotage.com [biotage.com]
- 12. teledynelabs.com [teledynelabs.com]
Side reactions of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" and their prevention
Technical Support Center: 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
A Guide for Senior Application Scientists
Welcome to the technical support center for this compound. As a key hydrophilic bifunctional linker, its proper handling and reaction are critical to the success of your drug development and research projects. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: How can I verify the purity of my starting material, and what are the common impurities I should look for?
Answer:
Verifying the purity of your this compound, which we'll refer to as DHP-DEG, is the most critical first step before its inclusion in any synthesis. Assuming purity based on the supplier's label can lead to significant downstream issues, including inconsistent reaction kinetics, low yields, and difficult-to-remove byproducts.
The primary impurities often stem from the manufacturing process or degradation upon storage. These typically include residual starting materials like diethylene glycol, oligomers of different lengths, or partially oxidized species.
Authoritative Analytical Methods:
Two complementary methods are considered the gold standard for assessing the purity of PEG-like molecules:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for separating DHP-DEG from non-volatile impurities. Due to the lack of a strong chromophore in DHP-DEG, universal detectors are necessary.
-
Charged Aerosol Detector (CAD): Offers excellent sensitivity for non-volatile compounds and provides a more uniform response factor compared to other detectors, making it ideal for quantifying purity.[1]
-
Evaporative Light Scattering Detector (ELSD): A good alternative to CAD.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer allows for definitive identification of impurity peaks based on their mass-to-charge ratio.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for providing unambiguous structural confirmation and assessing purity by analyzing the integration of characteristic peaks.[2] You should look for:
-
The terminal methylene protons adjacent to the hydroxyl groups (-CH₂OH).
-
The main backbone methylene protons (-OCH₂CH₂O- and -OCH₂CH₂CH₂O-).
-
The absence of signals corresponding to common impurities like ethylene glycol or diethylene glycol, which would have distinct chemical shifts.
-
Experimental Protocol: Purity Analysis by HPLC-CAD
Click to view the detailed protocol
-
System Preparation:
-
HPLC System with a quaternary pump, autosampler, column heater, and a Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of DHP-DEG in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 5% B
-
18.5-25 min: Re-equilibrate at 5% B
-
-
CAD Settings: Set nebulizer temperature and other parameters according to the manufacturer's recommendations for the given mobile phase.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Any significant impurity peaks should be investigated, potentially with HPLC-MS, for identification.
-
Question 2: I'm performing a reaction to modify the hydroxyl groups, but I'm observing byproducts with altered mass (+14 Da, -2 Da) and increased acidity. What is happening and how do I stop it?
Answer:
This is a classic case of uncontrolled oxidation . The primary alcohol functional groups at both ends of the DHP-DEG molecule are susceptible to oxidation, which can occur in one or two stages.[3]
-
Stage 1: Oxidation to an Aldehyde: The primary alcohol is converted to an aldehyde. This corresponds to a mass loss of 2 Da (-2H) per oxidation.
-
Stage 2: Oxidation to a Carboxylic Acid: The intermediate aldehyde is further oxidized to a carboxylic acid. This corresponds to a net mass gain of 14 Da (-2H, +O) from the starting alcohol.
These acidic impurities can significantly alter the properties of your final product, affecting its charge, solubility, and biological activity. The reaction is especially prevalent if your reaction conditions involve certain metal catalysts, exposure to atmospheric oxygen at elevated temperatures, or the use of strong oxidizing agents.[4][5]
References
Technical Support Center: Purification Strategies for 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol Conjugates
Welcome to the technical support center for purifying conjugates of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol. This hydrophilic, PEG-like linker is instrumental in modifying biomolecules and small-molecule drugs to enhance properties like solubility[1]. However, its inherent polarity and the complexity of conjugation reactions can present unique purification challenges.
This guide provides field-proven strategies, troubleshooting advice, and detailed protocols to help you achieve high-purity conjugates. We will delve into the causality behind methodological choices, ensuring you can adapt these principles to your specific research needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when starting their purification process.
Q1: What are the primary impurities I need to separate from my target conjugate?
The main challenge in purifying these conjugates stems from the heterogeneity of the reaction mixture, which typically contains:
-
Unreacted Starting Materials: The original molecule (e.g., protein, peptide, or small molecule) you intended to modify.
-
Excess Linker/Activated Linker: Free this compound or its activated form.
-
Multi-Conjugated Species: Molecules with varying numbers of attached linker chains (e.g., mono-, di-, or tri-substituted products)[2].
-
Positional Isomers: Molecules with the same number of linkers attached at different sites, which can be particularly challenging to separate[2][].
-
Hydrolyzed Reagents: Degraded byproducts from the linker or coupling agents[2].
Q2: Which chromatography technique should I start with?
Your initial choice depends heavily on the properties of your target conjugate, primarily its size.
-
For Large Biomolecules (e.g., Antibodies, Proteins >30 kDa): Start with Size Exclusion Chromatography (SEC) . This method provides an excellent initial cleanup, efficiently separating the large conjugate from smaller impurities like the free linker and unreacted small molecule payloads[].
-
For Small Molecules or Peptides: Start with Reverse-Phase HPLC (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) . Since the size difference between the starting material and the product is minimal, separation must be based on polarity. HILIC is often superior for these highly polar conjugates, which may not be well-retained on traditional RP-HPLC columns[4][5].
Q3: How does the hydrophilic linker affect my choice of purification method?
The this compound linker significantly increases the hydrophilicity (polarity) of the molecule it is attached to.
-
In RP-HPLC , this increased polarity will cause the conjugate to elute earlier than the un-conjugated, often more hydrophobic, parent molecule. This can lead to poor retention and co-elution with other polar impurities in the void volume[6][7].
-
In HILIC , the opposite is true. The increased polarity enhances retention on the polar stationary phase, providing a powerful tool for separating the conjugate from less polar starting materials[5][8].
-
In Ion-Exchange Chromatography (IEX) , the neutral linker can "shield" charged residues on a protein's surface, altering its net charge and enabling separation based on the degree of conjugation[][9].
Q4: How can I effectively monitor the purification process and assess the purity of my final product?
A multi-modal approach is recommended.
-
Chromatographic Analysis: Use high-resolution analytical HPLC (SEC, RP-HPLC, or HILIC) to quantify the purity of your fractions and the final product[10].
-
Mass Spectrometry (MS): This is the definitive technique to confirm the identity of your conjugate and determine the exact number of linkers attached. It is invaluable for identifying different species within a single chromatographic peak[11].
-
SDS-PAGE (for proteins): For protein conjugates, SDS-PAGE provides a clear visual confirmation of conjugation. The addition of the linker will cause a noticeable shift, increasing the apparent molecular weight[11].
Section 2: Chromatography Strategy Selection Guide
The optimal purification strategy is rarely a single step. It often involves an initial capture/bulk separation followed by a high-resolution polishing step. The following decision tree and table will guide you to the most effective techniques for your specific conjugate.
Caption: Purification strategy decision tree for linker conjugates.
Comparison of Primary Chromatography Techniques
| Technique | Separation Principle | Ideal For Separating... | Key Limitations |
| Size Exclusion (SEC) | Hydrodynamic radius (size) in solution. | Large conjugates from small impurities (e.g., free linker, salts).[][] | Poor resolution for molecules of similar size. Cannot separate positional isomers or species with the same conjugation number.[13][14] |
| Ion-Exchange (IEX) | Net surface charge. | Species with different degrees of conjugation, where the linker masks charged residues (e.g., lysines).[9] | Not effective if conjugation does not alter the net charge. Requires specific buffer conditions (pH, salt). |
| Reverse-Phase (RP-HPLC) | Hydrophobicity. Non-polar stationary phase, polar mobile phase.[15] | Small molecule conjugates from less polar starting materials; high-resolution analysis. | Poor retention of highly polar/hydrophilic conjugates, such as those with this linker, can be a significant issue.[7] |
| Hydrophilic Interaction (HILIC) | Polarity. Polar stationary phase, less polar mobile phase.[8] | Highly polar conjugates that are poorly retained in RP-HPLC. Excellent for small molecule and peptide conjugates.[4][16] | Requires high organic solvent content in the mobile phase, which may be unsuitable for some proteins. Sensitive to water content. |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity. | Antibody-drug conjugates (ADCs) based on drug-to-antibody ratio (DAR), as the payload often increases hydrophobicity.[17][18] | May have low capacity. The hydrophilic linker itself may not impart enough hydrophobicity for strong interaction. |
Section 3: Troubleshooting Common Purification Problems
Problem: My protein conjugate co-elutes with the free linker in Size Exclusion Chromatography (SEC).
-
Causality: While SEC is excellent for separating molecules with large size differences, some PEG-like linkers can adopt an extended conformation in solution, giving them a larger-than-expected hydrodynamic radius. This can cause smaller, free linkers to elute earlier than predicted, potentially overlapping with the conjugate peak[13][19].
-
Solution 1: Optimize SEC Column: Ensure you are using a column with the appropriate pore size for your protein's molecular weight. A higher resolution column or running two columns in series can improve separation[20].
-
Solution 2: Add a Polishing Step: This is the most robust solution. Collect the SEC fractions containing your conjugate and subject them to a secondary purification method based on a different principle, such as Ion-Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC), to remove the remaining free linker[11].
-
Solution 3: Tangential Flow Filtration (TFF): Before chromatography, use TFF or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to perform a bulk removal of the small, free linker[21].
Problem: My small molecule conjugate is not retained on the C18 Reverse-Phase (RP-HPLC) column and elutes in the void volume.
-
Causality: The this compound linker is extremely polar. Its addition to your small molecule has likely made the entire conjugate too hydrophilic to interact effectively with the non-polar C18 stationary phase[7].
-
Solution 1 (Recommended): Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for this scenario. It uses a polar stationary phase (like silica or amide) that will retain your polar conjugate, allowing for effective separation using a high-organic mobile phase[4][8][22].
-
Solution 2: Use a More Polar RP Column. If you must use RP-HPLC, switch from a C18 column to a column with a more polar stationary phase (e.g., C8, C4, or a polar-embedded phase).
-
Solution 3: Use Ion-Pairing Reagents. If your conjugate is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can increase its hydrophobicity and improve retention on an RP column[15]. However, these reagents can be difficult to remove and may suppress MS signals.
Problem: I see multiple peaks after purification. How do I know which is my product?
-
Causality: A single purification step is often insufficient to resolve the complex mixture from a conjugation reaction. These peaks could be unreacted starting material, mono-conjugated product, di-conjugated product, or positional isomers[2][].
-
Solution: Fraction Collection & Analysis. Collect each peak as a separate fraction. Analyze each fraction using a definitive technique like LC-MS to identify the molecular weight of the species in each peak. This will confirm which peak corresponds to your desired product and reveal the identity of the impurities. For protein conjugates, also analyze fractions by SDS-PAGE to visualize shifts in molecular weight.
Section 4: Experimental Protocols
Protocol 1: Two-Step Purification of a Protein-Linker Conjugate
This protocol is a standard workflow for purifying a protein conjugate, using SEC for bulk impurity removal followed by IEX for high-resolution polishing.
Caption: Workflow for two-step purification of a protein conjugate.
Step 1: Size Exclusion Chromatography (Bulk Separation)
-
Column & Buffer Preparation: Select an SEC column with a fractionation range appropriate for your protein conjugate (e.g., Superdex 200 or similar). Equilibrate the column with at least 2 column volumes (CV) of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: Concentrate the crude reaction mixture if necessary. Filter through a 0.22 µm syringe filter to remove any precipitates.
-
Chromatography: Inject the sample onto the column. The injection volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Elution & Fractionation: Elute with the equilibration buffer at a constant flow rate. Collect fractions and monitor the absorbance at 280 nm. The first major peak to elute should be the high molecular weight conjugate, followed by peaks for the unreacted protein and finally the small free linker and other reagents[20].
-
Analysis: Analyze collected fractions by SDS-PAGE to identify those containing the conjugate with the highest purity from low molecular weight species.
Step 2: Ion-Exchange Chromatography (Polishing)
-
Column & Buffer Preparation: Choose an IEX column based on your protein's isoelectric point (pI). For a protein with a pI > 7, a cation exchange column (e.g., SP Sepharose) is typically used.
-
Binding Buffer (Buffer A): Low salt buffer, e.g., 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): High salt buffer, e.g., 20 mM MES, 1.0 M NaCl, pH 6.0. Equilibrate the column with 5-10 CV of Binding Buffer.
-
-
Sample Preparation: Pool the desired fractions from the SEC step. Buffer exchange the sample into the IEX Binding Buffer using dialysis or a desalting column[23].
-
Chromatography: Load the sample onto the equilibrated IEX column.
-
Elution & Fractionation: Wash the column with 5 CV of Binding Buffer to remove any unbound material. Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV. The un-conjugated protein and species with different degrees of linker conjugation will elute at different salt concentrations[23].
-
Analysis: Collect fractions and analyze by analytical HPLC and LC-MS to identify the fractions containing the desired conjugate at the highest purity.
Protocol 2: HILIC Purification of a Small Molecule-Linker Conjugate
-
Column & Buffer Preparation: Select a HILIC column (e.g., Amide or Silica phase).
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate. Equilibrate the column in a high concentration of Mobile Phase B (e.g., 95% B) for at least 10 CV.
-
-
Sample Preparation: Dissolve the dried crude reaction mixture in a solvent compatible with the initial mobile phase conditions (high organic content), such as 90% acetonitrile. Filter through a 0.22 µm syringe filter.
-
Chromatography & Elution: Inject the sample. Elute the conjugate by running a gradient that increases the aqueous content. For example:
-
Example HILIC Gradient Table
Time (min) % Mobile Phase B (High Organic) 0 95% 20 50% 22 5% 25 5% 26 95% | 30 | 95% |
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the separated peaks. The more polar conjugate should be retained longer on the column than a less polar starting material[4]. Analyze fractions by LC-MS to confirm identity and purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. hawach.com [hawach.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biocompare.com [biocompare.com]
- 23. benchchem.com [benchchem.com]
Stability issues of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" under different pH conditions
Technical Support Center: Stability of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter stability-related questions when using this diether-diol compound in their experiments. This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the scientific principles governing the molecule's behavior under various pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter. We'll explore the underlying chemistry to help you diagnose problems accurately.
Q1: My formulation containing this compound shows signs of instability (e.g., precipitation, color change, loss of activity) at acidic pH. Is the compound degrading?
Answer: It is highly unlikely that this compound is degrading under typical acidic formulation conditions (e.g., pH 2-6). The molecule's structure consists of primary alcohol (-OH) and aliphatic ether (C-O-C) functional groups.
-
Ether Linkage Stability: Aliphatic ethers are exceptionally stable and generally unreactive towards dilute acids.[1][2] Cleavage of the C-O bond requires harsh conditions, such as heating with very strong, concentrated acids like hydrobromic (HBr) or hydroiodic (HI) acid.[3][4][5][6][7] Standard formulation buffers (e.g., citrate, acetate) do not facilitate this reaction.
-
Primary Alcohol Stability: Primary alcohols are also stable across a wide pH range and do not undergo degradation in weakly acidic aqueous solutions.[8][9]
Troubleshooting Steps:
-
Evaluate Other Components: The observed instability is more likely due to a pH-dependent effect on another component in your formulation (e.g., an active pharmaceutical ingredient (API), another excipient). Many APIs have ionizable groups and may precipitate or degrade when the pH changes their protonation state and solubility.
-
Check for Interactions: Could the hydroxyl groups of the diol be interacting with other functional groups in your formulation, such as carboxylic acids, potentially forming esters under certain catalytic conditions (though unlikely without specific catalysts)?
-
Perform a Control Experiment: Prepare a solution of this compound in the same acidic buffer without other formulation components. Monitor it under the same conditions. The absence of degradation in the control experiment would confirm the stability of the diol itself.
Q2: I am working under basic conditions (e.g., pH 8-12) and suspect degradation. Is this compound susceptible to base-catalyzed hydrolysis?
Answer: No, the ether linkages in this compound are highly resistant to cleavage by bases.[1][2][10] Unlike esters, which readily hydrolyze under basic conditions, ethers do not have a suitable leaving group and are therefore stable.[3] While extremely strong bases like organolithium reagents can cleave ethers, aqueous solutions of common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will not degrade the molecule.[3][11]
The terminal primary alcohol groups are also stable under these conditions. They can be deprotonated to form alkoxides in the presence of a strong base, but this is a reversible acid-base reaction and does not constitute degradation of the carbon backbone.[8][12]
Troubleshooting Steps:
-
Investigate Formulation Components: As with acidic conditions, the instability is almost certainly related to another component in your formulation that is sensitive to high pH.
-
Consider Oxidative Degradation: Are your basic conditions exposing the formulation to oxygen? While the ether itself is not prone to base hydrolysis, oxidative degradation pathways can sometimes be pH-dependent. Ensure your solution is properly degassed or blanketed with an inert gas (e.g., nitrogen, argon) if your API or other components are oxygen-sensitive.
Q3: My stock solution of this compound has been stored for several months. How can I be sure it's still good? I've heard ethers can form peroxides.
Answer: This is a critical and valid concern. The most probable degradation pathway for this compound during long-term storage is not hydrolysis, but autoxidation , leading to the formation of hydroperoxides.[13] This process is initiated by light and atmospheric oxygen and involves a free-radical reaction at the carbon atoms adjacent to the ether oxygen.[14]
Peroxides are hazardous as they can be shock-sensitive and explosive, especially upon concentration (e.g., during distillation or solvent evaporation).[14][15][16] They can also act as unwanted oxidizing agents in your experiments, potentially degrading your API or interfering with assays.
Troubleshooting & Verification Protocol:
-
Visual Inspection: Check the container. If you see crystalline solids around the cap, viscous oily layers, or discoloration, do not move the container.[17] This could indicate high levels of dangerous peroxides. Contact your institution's Environmental Health & Safety (EH&S) office for guidance on safe disposal.[15]
-
Chemical Testing for Peroxides: If the liquid appears normal, you must test for peroxides before use, especially if the container has been opened previously.[17]
-
Method 1: Peroxide Test Strips (Recommended for ease and safety): This is the most common and safest method.[15]
-
Dip the test strip into the sample for 1 second.
-
Allow the solvent to evaporate.
-
Add one drop of deionized water to the test pad.[17]
-
Compare the color to the manufacturer's chart to determine the peroxide concentration (typically in ppm).
-
-
Method 2: Potassium Iodide (KI) Test:
-
In a test tube, add 1 mL of your sample to 1 mL of glacial acetic acid.
-
Add about 0.1 g of potassium iodide crystals.
-
A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[17]
-
-
Peroxide Concentration Guidelines:
| Peroxide Level (ppm) | Action |
|---|---|
| < 20 ppm | Safe for general use. |
| 20 - 100 ppm | Use with caution. Do not distill or concentrate. |
| > 100 ppm | Unsafe. Indicates a significant hazard. The material should be decontaminated or disposed of according to safety protocols. |
Q4: How should I properly store this compound to prevent stability issues?
Answer: Proper storage is the key to preventing peroxide formation and ensuring long-term stability.
-
Container: Store in the original manufacturer's airtight, amber glass or opaque bottle.[15][16] Avoid containers with loose caps or ground glass stoppers.
-
Atmosphere: Upon opening, it is best practice to flush the headspace of the container with an inert gas like nitrogen or argon before re-sealing. This displaces the oxygen required for autoxidation.
-
Environment: Store in a cool, dark, and dry place, away from heat and direct sunlight.[17]
-
Labeling: Always label the container with the date it was received and the date it was first opened. This helps track its potential for peroxide formation.[17]
Technical Guide: Forced Degradation Study Protocol
To definitively establish the stability profile of this compound within your specific formulation, a forced degradation study (also known as stress testing) is recommended.[18][19] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and validate your analytical method's ability to detect them.[20][21]
Objective
To determine the intrinsic stability of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress conditions and to develop a stability-indicating analytical method.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Prepare Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
Apply Stress Conditions: [19]
-
Control: Keep an aliquot of the stock solution at 4°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. After stressing, dissolve in the stock solution solvent to 1 mg/mL.
-
-
Sample Processing:
-
After the incubation period, cool all samples to room temperature.
-
Crucially, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (for the acid sample) or acid (for the base sample) to prevent damage to the HPLC column.
-
-
Analytical Method (HPLC-UV/MS):
-
A stability-indicating method must be able to separate the intact compound from any potential degradation products.[22] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal.[23]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B over 20-30 minutes.
-
Detector: UV detector (as this compound lacks a strong chromophore, a low wavelength like 200-210 nm may be needed) and a Mass Spectrometer to identify the mass of any new peaks.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of any new peaks (degradants) to help elucidate their structure.
-
Expected Results & Interpretation
Based on the known chemistry of ethers and primary alcohols, the following outcomes are anticipated.
| Stress Condition | Expected Degradation | Likely Degradation Pathway |
| Acid Hydrolysis (0.1 M HCl) | None to Negligible | Ether cleavage is not expected under these mild conditions.[24] |
| Base Hydrolysis (0.1 M NaOH) | None | Ether and alcohol groups are stable to aqueous bases.[3] |
| Oxidation (3% H₂O₂) | Possible | Oxidation of the primary alcohols to aldehydes and then carboxylic acids. Formation of peroxides at carbons alpha to the ether oxygen. |
| High Temperature (80°C) | None to Negligible | The compound should be thermally stable at this temperature. |
This study will provide empirical data to confirm the high stability of this compound under hydrolytic conditions and highlight its potential susceptibility to oxidation, guiding you in handling and formulation development.
Mechanistic Overview of Potential Degradation
Acid/Base Hydrolysis (Unlikely Pathway)
While extremely unlikely under experimental conditions, the theoretical mechanism for acid cleavage is shown below. It requires protonation of the ether oxygen by a very strong acid, followed by nucleophilic attack by a halide ion.[4][5] This does not occur with standard buffers.
Caption: Theoretical acid cleavage of an ether.
Autoxidation (Most Relevant Pathway)
This free-radical chain reaction is the primary concern for long-term storage.
References
- 1. scribd.com [scribd.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Ether - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04147J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. louisville.edu [louisville.edu]
- 15. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 17. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 18. acdlabs.com [acdlabs.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" synthesis
Technical Support Center: Synthesis of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for scientists encountering challenges, particularly low yields, during its synthesis. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the chemical reasoning behind them, ensuring a robust and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory-scale synthetic route for this compound?
The most common and versatile method for synthesizing this di-ether diol is the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[2] For this specific target, the synthesis involves reacting diethylene glycol with two equivalents of a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol, in the presence of a strong base.
The overall reaction scheme is as follows:
-
Step 1: Deprotonation: A strong base is used to deprotonate both hydroxyl groups of diethylene glycol, forming a more potent nucleophile, the dialkoxide.
-
Step 2: Nucleophilic Attack: The dialkoxide then attacks two equivalents of the 3-halopropanol in an SN2 fashion, displacing the halide and forming the two new ether linkages.
Q2: My reaction seems to stop prematurely, with significant starting material remaining. What are the likely causes?
This is a common issue often traced back to three key areas: the base, the solvent, or the reaction conditions.
-
Incomplete Deprotonation: The Williamson synthesis requires a strong base to generate the alkoxide.[3] If the base is not strong enough or if it has been deactivated, the reaction will not proceed to completion. Sodium hydride (NaH) is an excellent choice for this reaction.[4]
-
Moisture Contamination: The reaction is highly sensitive to moisture.[5] Any water present will consume the strong base (e.g., NaH) and hydrolyze the alkyl halide, halting the reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Suboptimal Temperature or Time: These reactions can require elevated temperatures (typically 50-100 °C) and extended reaction times (1-8 hours) to proceed to completion.[1] If the temperature is too low, the reaction rate will be impractically slow.
Q3: I'm observing a smear or multiple new spots on my TLC analysis, suggesting multiple products. What are these byproducts?
The formation of multiple byproducts is the primary reason for low yields. The most probable culprits are:
-
Mono-alkylated Intermediate: The reaction may stop after only one of the diethylene glycol's hydroxyl groups has reacted, leaving 3-[2-(2-hydroxyethoxy)ethoxy]propan-1-ol. This intermediate is structurally similar to the final product, which can complicate purification.
-
Polymeric Byproducts: This is a significant challenge. The alkoxide of the mono-alkylated intermediate or the final product can react with another molecule of the 3-halopropanol or even with another ether molecule, leading to the formation of higher molecular weight polyethers.
-
Elimination Products: Although 3-halopropanols are primary halides, which favor substitution, the strong base can still induce a competing E2 elimination reaction to form allyl alcohol, especially at higher temperatures.[3][6]
Q4: How can I effectively purify the final product from starting materials and byproducts?
Purification is challenging due to the high polarity and boiling point of the target molecule, which are similar to those of the starting diol and the polar byproducts.
-
Distillation: Simple distillation is often ineffective due to the high boiling points and the potential for thermal decomposition. Vacuum distillation may be possible but can be difficult to separate from the mono-alkylated byproduct.
-
Column Chromatography: This is the most reliable method. Given the product's polarity, a silica gel column with a polar eluent system is required. A gradient elution starting with a less polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective.
Troubleshooting Guide: Overcoming Low Yields
This section provides detailed protocols and explanations to address the most common failure points in the synthesis.
Problem 1: Incomplete Reaction and Stalling
The root cause is often insufficient nucleophile generation due to issues with the deprotonation step.
Causality: The pKa of an alcohol's hydroxyl group is typically around 16-18. A base with a conjugate acid of a much higher pKa is required for complete deprotonation. Sodium hydride (pKa of H₂ ≈ 36) is ideal as it irreversibly deprotonates the alcohol. Furthermore, NaH is highly reactive with water, which quenches its activity.
Troubleshooting Protocol: Ensuring Anhydrous Conditions & Complete Deprotonation
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaSO₄). Assemble the apparatus hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).
-
Solvent Selection & Drying: Use a polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1] These solvents solvate the sodium cation but do not strongly solvate the alkoxide nucleophile, increasing its reactivity. Use freshly distilled solvent from a suitable drying agent (e.g., Na/benzophenone for THF) or purchase a high-purity anhydrous grade solvent and use it under an inert atmosphere.
-
Reagent Handling: Use a fresh, high-quality bottle of sodium hydride (60% dispersion in mineral oil is common). A gray appearance may indicate deactivation.[5] Weigh the NaH dispersion quickly and add it to the reaction flask under an inert atmosphere. Wash the dispersion with dry hexanes to remove the mineral oil before adding the reaction solvent.
-
Execution:
-
Add the diethylene glycol dropwise to the NaH suspension in anhydrous THF at 0°C.
-
Allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure complete deprotonation (hydrogen gas evolution will cease).[4]
-
Table 1: Comparison of Common Bases and Solvents
| Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| NaH | THF, DMF | 25 - 70 | Irreversible deprotonation, high yield.[4] | Highly sensitive to moisture, flammable H₂ gas produced. |
| KH | THF, DMF | 25 - 70 | More reactive than NaH. | More expensive and pyrophoric. |
| NaOH/KOH | DMSO, Water | 50 - 100 | Inexpensive, can be used with phase-transfer catalysis. | Reversible deprotonation, often lower yields, water can promote side reactions.[3] |
Problem 2: Formation of Polymeric Byproducts
This is a kinetic issue where intermolecular reactions compete with the desired intramolecular functionalization.
Causality: At high concentrations, the probability of an alkoxide on one molecule encountering a different electrophile-containing molecule is high, leading to chain growth (polymerization). By significantly reducing the concentration, we favor the reaction of the two ends of the same diethylene glycol molecule with the alkylating agent before it can react with another molecule.
Troubleshooting Protocol: High-Dilution Conditions
-
Setup: Use a large reaction flask to accommodate a high volume of solvent (aim for a starting material concentration of ~0.1 M or less).
-
Slow Addition: Instead of adding all the 3-bromo-1-propanol at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile very low, further discouraging polymerization.
-
Execution:
-
Prepare two separate solutions:
-
Solution A: The fully deprotonated diethylene glycol dialkoxide in a large volume of anhydrous THF.
-
Solution B: 2.1 equivalents of 3-bromo-1-propanol in a smaller volume of anhydrous THF.
-
-
Heat Solution A to a gentle reflux (~65°C).
-
Using a syringe pump, add Solution B to Solution A over 4-6 hours.
-
After the addition is complete, maintain the reflux for an additional 2-4 hours to ensure the reaction goes to completion. Monitor by TLC.
-
Diagram 1: Desired Synthesis vs. Undesired Polymerization
Caption: High dilution favors the desired intramolecular pathway.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for setting up the synthesis and troubleshooting common issues based on analytical observations.
Diagram 2: Troubleshooting Workflow
Caption: A logical flowchart for reaction monitoring and troubleshooting.
References
Technical Support Center: Utilizing 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol for Biomolecule Stabilization
Introduction: The effective stabilization of biomolecules, such as proteins, antibodies, and enzymes, is a critical challenge in research, diagnostics, and therapeutic development. Aggregation can lead to loss of function, reduced shelf-life, and potential immunogenicity. This guide provides in-depth technical support for researchers utilizing 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol, a novel polyol-based excipient, to mitigate these issues. The principles and troubleshooting advice provided herein are grounded in the established science of protein-excipient interactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound as a stabilizing agent.
Q1: What is this compound and how does it prevent biomolecule aggregation?
A1: this compound is a hydrophilic molecule characterized by multiple hydroxyl (-OH) groups and flexible ether linkages. While specific research on this exact molecule is emerging, its mechanism is understood to be analogous to other well-studied polyols and co-solvents used in biopreservation. It primarily prevents aggregation through the principle of "preferential exclusion." The excipient is preferentially excluded from the protein's surface, which leads to an increase in the local concentration of water at the protein interface. This phenomenon enhances the thermodynamic stability of the native, folded state, making the unfolded or partially unfolded states that are prone to aggregation energetically unfavorable. The multiple hydroxyl groups can also form a hydrogen-bonding network with the protein and surrounding water molecules, effectively creating a "hydration shell" that acts as a physical barrier against protein-protein interactions.
Q2: What types of biomolecules can be stabilized with this compound?
A2: Based on its physicochemical properties, this compound is expected to be effective for a wide range of biomolecules, including:
-
Monoclonal antibodies (mAbs)
-
Recombinant proteins and enzymes
-
Antibody-drug conjugates (ADCs)
-
Peptides
-
Nucleic acid structures
Its utility will be most pronounced for biomolecules susceptible to aggregation driven by hydrophobic interactions or conformational instability.
Q3: What is a typical starting concentration for my experiments?
A3: The optimal concentration is highly dependent on the specific biomolecule and the formulation buffer. A good starting point for screening is to test a range of concentrations from 1% to 10% (w/v) . For cryopreservation applications, higher concentrations, potentially up to 20-40% (w/v) , may be necessary. It is crucial to perform a systematic study to determine the ideal concentration that provides maximum stability without negatively impacting the molecule's activity or the formulation's viscosity.
Q4: Is this compound compatible with common biological buffers?
A4: Yes. Its hydrophilic and non-ionic nature should make it compatible with most common biological buffers, such as phosphate-buffered saline (PBS), Tris, and histidine-based buffers across a wide pH range. However, it is always best practice to confirm compatibility by preparing the final formulation and observing for any precipitation or phase separation over time at relevant storage temperatures.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during formulation development and stability studies.
Issue 1: Biomolecule Still Aggregates After Adding the Excipient
| Potential Cause | Troubleshooting Step & Explanation |
| Sub-optimal Concentration | The concentration of the excipient may be too low. Action: Perform a dose-response study, testing a broader range of concentrations (e.g., 1%, 5%, 10%, 15%, 20% w/v). Use an appropriate aggregation detection method like size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS) to quantify the effect at each concentration. |
| Incorrect Buffer pH | The buffer pH may be too close to the biomolecule's isoelectric point (pI), where it has minimal net charge and is most prone to aggregation. Action: Ensure your buffer pH is at least 1-1.5 units away from the pI of your protein. The stabilizing effect of the excipient is synergistic with proper pH management. |
| Presence of Other Destabilizing Agents | Certain salts or other formulation components can be destabilizing. Action: Systematically review and test other components of your formulation. Consider a buffer exchange step to ensure a clean, well-defined starting material before adding the stabilizer. |
| Mechanism of Aggregation | The aggregation may not be driven by the pathway that this excipient can prevent (e.g., covalent cross-linking instead of non-covalent association). Action: Characterize the nature of the aggregate (e.g., using SDS-PAGE under reducing vs. non-reducing conditions). If aggregation is covalent, other strategies like adding a reducing agent (for disulfide-linked aggregates) or chelators may be needed. |
Issue 2: High Viscosity of the Final Formulation
High viscosity can be a significant issue for downstream applications, especially for injectable drug products.
| Potential Cause | Troubleshooting Step & Explanation |
| High Excipient Concentration | Polyols, including this compound, can significantly increase the viscosity of a solution at higher concentrations. Action: Determine the minimum effective concentration that provides the desired stability. Plot aggregation levels vs. excipient concentration to find the inflection point where further addition yields diminishing returns. |
| High Biomolecule Concentration | The intrinsic properties of the biomolecule itself contribute to viscosity. Action: If the biomolecule concentration must remain high, explore the addition of viscosity-reducing excipients, such as certain amino acids (e.g., arginine, proline), in combination with a lower, yet still effective, concentration of this compound. |
Issue 3: Interference with Downstream Assays
The excipient may interfere with analytical or functional assays.
| Potential Cause | Troubleshooting Step & Explanation |
| Assay Incompatibility | The excipient may affect enzyme kinetics, binding affinities (e.g., in ELISA), or spectrophotometric readings. Action: Run an assay-specific control using the formulation buffer containing the excipient but without the biomolecule to quantify the background signal or interference. |
| Sample Dilution Required | The concentration of the excipient in the neat sample is too high for the assay. Action: Before performing the assay, dilute the sample in an assay-compatible buffer that does not contain the excipient. Ensure the final concentration of your biomolecule remains within the detection limits of the assay. Alternatively, perform a buffer exchange using a spin column or dialysis to remove the excipient prior to analysis. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Screening for Optimal Excipient Concentration
This protocol outlines a typical workflow for determining the most effective concentration of this compound to prevent stress-induced aggregation.
Objective: To identify the minimum concentration of the excipient that prevents aggregation under thermal or mechanical stress.
Materials:
-
Purified biomolecule stock solution
-
Sterile, high-purity this compound
-
Base formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
Instrumentation for aggregation analysis (e.g., DLS, SEC-HPLC)
-
Thermal cycler or incubator for stress application
Procedure:
-
Prepare Excipient Stock: Prepare a sterile-filtered 50% (w/v) stock solution of this compound in the base formulation buffer.
-
Sample Preparation: Prepare a series of test samples by adding the excipient stock to your biomolecule solution to achieve final excipient concentrations of 0%, 2%, 5%, 10%, and 15% (w/v). Ensure the final biomolecule concentration is constant across all samples.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample using DLS to determine the initial hydrodynamic radius and polydispersity index (%PdI), and/or SEC-HPLC to quantify the percentage of monomer. This is your baseline.
-
Apply Stress: Subject the remaining samples to a relevant stress condition. For thermal stress, incubate at an elevated temperature (e.g., 50°C) for a set period (e.g., 24 hours). For mechanical stress, use a vortex or orbital shaker for a defined time.
-
Final Analysis (T=final): After the stress period, allow samples to return to room temperature. Re-analyze each sample using the same methods as in Step 3.
-
Data Analysis: Compare the change in aggregation (e.g., increase in % high molecular weight species in SEC, or increase in size/PdI in DLS) between the control (0% excipient) and the test samples. The optimal concentration is the lowest one that significantly minimizes this change.
Workflow for Formulation Screening
Caption: Workflow for optimizing excipient concentration.
Part 4: Mechanism of Action Visualization
The diagram below illustrates the proposed mechanism by which this compound stabilizes a protein in solution.
Caption: Mechanism of stabilization by preferential exclusion.
Characterizing the degree of labeling with "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol"
Technical Support Center: Characterizing Bioconjugate Labeling
A Guide for Researchers on Determining the Degree of Labeling (DoL) for Payloads Attached via Hydrophilic Linkers
Prepared by our Senior Application Scientists, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. It addresses common questions and troubleshooting scenarios encountered when characterizing the Degree of Labeling (DoL) for biomolecules modified with payloads via linkers such as those derived from "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol".
A Note on Linker Chemistry: The molecule "this compound" is a hydrophilic diol linker building block.[1][2] It is not a reactive labeling reagent on its own. Instead, its terminal hydroxyl groups are functionalized to create reactive moieties (e.g., NHS esters, maleimides) for coupling payloads like fluorophores or cytotoxic drugs to proteins. This guide focuses on the analytical challenges of the final, purified conjugate.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the Degree of Labeling (DoL) and why is it a Critical Quality Attribute (CQA)?
The Degree of Labeling (DoL), also known as the Degree of Substitution (DoS) or Drug-to-Antibody Ratio (DAR) in the context of Antibody-Drug Conjugates (ADCs), is the average number of payload molecules conjugated to a single protein molecule (e.g., an antibody).[3][4]
Why it's a CQA:
-
Efficacy: A low DoL may result in insufficient potency or a weak signal in imaging applications.[5][6]
-
Safety & Toxicity: For ADCs, a high DoL can increase toxicity and potentially lead to rapid clearance from circulation.[7]
-
Pharmacokinetics (PK): The DoL significantly alters the physicochemical properties of the protein, such as its hydrophobicity, which can impact its stability, aggregation propensity, and PK profile.
-
Reproducibility: Precise control and accurate measurement of the DoL are essential for ensuring batch-to-batch consistency in manufacturing and obtaining reliable experimental outcomes.[6][8]
For fluorescently labeled antibodies, an optimal DoL is crucial; too high a value can lead to self-quenching of the fluorophore, diminishing the signal.[6] For many applications, a DoL between 0.5 and 1 is recommended for optimal performance and to avoid adverse effects on protein function.[5] In the context of antibodies, the ideal range can be broader, typically between 2 and 10, depending on the specific payload and antibody.[6][8]
FAQ 2: How do I choose the right analytical method for determining DoL?
The choice of method depends on the nature of your conjugate, the required accuracy, and the available instrumentation. The three most common techniques are UV-Vis Spectrophotometry, Mass Spectrometry (MS), and Hydrophobic Interaction Chromatography (HIC).
| Method | Principle | Best Suited For | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance of the label and protein at distinct wavelengths.[9] | Conjugates where the label has a strong, unique chromophore (e.g., fluorescent dyes). | Rapid, accessible, and straightforward. | Less accurate; provides an average DoL only; requires accurate extinction coefficients and a correction factor for dye absorbance at 280 nm.[3][9] |
| Mass Spectrometry (MS) | Measures the mass difference between the unlabeled protein and the final conjugate. | All types of conjugates, especially for heterogeneous mixtures. | Highly accurate; provides DoL distribution (e.g., % of DoL 2, 4, 6, etc.), not just an average. Can confirm covalent attachment.[10] | Requires specialized instrumentation; data analysis (deconvolution) can be complex; incompatible with high-salt buffers like those used in HIC.[11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates conjugate species based on hydrophobicity.[11] | Antibody-Drug Conjugates (ADCs) where the drug payload is hydrophobic. | Provides DoL distribution; non-denaturing method that preserves the native protein structure; can be used for purification.[7][12] | Provides relative, not absolute, quantification unless coupled with other detectors; incompatible with MS due to non-volatile salts.[11] |
Part 2: Troubleshooting Guides & Protocols
Guide 1: UV-Vis Spectrophotometry
Q: My DoL calculated by UV-Vis seems inaccurate. What are the most common pitfalls?
A: Inaccuracy in UV-Vis DoL calculations almost always stems from a few key sources:
-
Incomplete Removal of Free Label: Residual, unbound dye will absorb light at its λmax, leading to an artificially high Amax value and an overestimation of the DoL. Ensure thorough purification via dialysis or gel filtration before measurement.[13]
-
Incorrect Extinction Coefficients (ε): The calculation is highly sensitive to the molar extinction coefficients of both the protein (ε_prot_) and the label (ε_max_). Use values specific to your protein and label, and be aware that the ε of the label may change slightly upon conjugation.[3]
-
Forgetting the Correction Factor (CF): Most labels (e.g., fluorescent dyes) also absorb light at 280 nm, the wavelength used to measure protein concentration. You must correct for this contribution. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A280/Amax).[9][13]
-
Precipitation or Aggregation: If the conjugate has precipitated, the solution will scatter light, leading to erroneously high absorbance readings across the spectrum. Centrifuge your sample before measurement.
Protocol: DoL Calculation via UV-Vis Spectrophotometry
This protocol assumes a fluorescently labeled antibody.
-
Purification: Purify the conjugate from excess, unbound label using size-exclusion chromatography or extensive dialysis.[13]
-
Spectra Acquisition:
-
Calculations:
-
Step 1: Calculate the Molar Concentration of the Protein.
-
Step 2: Calculate the Degree of Labeling.
-
Guide 2: Hydrophobic Interaction Chromatography (HIC)
Q: My HIC chromatogram shows multiple peaks for my ADC. How do I interpret this and calculate the average DoL/DAR?
A: This is the expected result and the primary strength of HIC for ADC analysis. The cytotoxic drugs used in ADCs are typically hydrophobic. Each drug molecule added to the antibody increases its overall surface hydrophobicity.[7]
-
Peak Interpretation: HIC separates these species, with more hydrophobic molecules binding the column more tightly and eluting later. Therefore, the peaks correspond to different drug-loaded species in order of increasing retention time: the first major peak is the unconjugated antibody (DoL 0), followed by DoL 2, DoL 4, and so on.[14][15]
-
Workflow:
Caption: Workflow for DoL determination using HIC-HPLC.
Calculation of Average DoL from HIC:
The average DoL is the weighted average of the different species, calculated from their relative peak areas.
-
Integrate: Determine the peak area (Area_i_) for each species (i) corresponding to a specific DoL (DoL_i_).
-
Calculate: Use the following formula:
-
Average DoL = Σ (Area_i_ × DoL_i_) / Σ (Area_i_)
-
Example Calculation:
| Peak | Assigned DoL (DoL_i) | Peak Area (Area_i) | Area × DoL |
| 1 | 0 | 150,000 | 0 |
| 2 | 2 | 450,000 | 900,000 |
| 3 | 4 | 800,000 | 3,200,000 |
| 4 | 6 | 300,000 | 1,800,000 |
| 5 | 8 | 50,000 | 400,000 |
| Total | 1,750,000 | 6,300,000 |
Average DoL = 6,300,000 / 1,750,000 = 3.6
Guide 3: Mass Spectrometry (MS)
Q: How do I calculate DoL from my mass spectrometry data?
A: MS provides the most direct measurement by determining the mass of the entire conjugate. The workflow involves measuring the mass of the intact, unlabeled protein and the final conjugate. The mass shift is then used to determine the DoL.[10]
Caption: Workflow for DoL determination using Mass Spectrometry.
Protocol: DoL Calculation via Intact Mass Analysis
-
Acquire Data: Obtain a high-resolution mass spectrum of the unlabeled protein and the purified conjugate. This often requires sample desalting and analysis by ESI-Q-TOF or Orbitrap MS.
-
Deconvolute: The raw spectrum will show a series of peaks representing different charge states of the protein. Use deconvolution software (e.g., MagTran, MaxEnt) to convert this charge state distribution into a single zero-charge mass spectrum.
-
Identify Masses:
-
Determine the mass of the main peak for the unlabeled protein (Mass_protein_).
-
In the conjugate's spectrum, you will see a distribution of peaks. Each peak corresponds to the protein plus a specific number of payload molecules. Identify the mass of each peak (Mass_conjugate_i_).
-
-
Calculate DoL for Each Species:
-
DoL_i_ = (Mass_conjugate_i_ - Mass_protein_) / Mass_payload_
-
Where Mass_payload_ is the precise mass of the linker-payload combination that was added.
-
-
Determine Average DoL: Calculate the weighted average based on the relative intensity of each peak in the deconvoluted spectrum.
Part 3: Advanced Considerations
FAQ 3: What are the regulatory expectations for DoL analysis in drug development?
For therapeutic products like ADCs, DoL (or DAR) is a CQA that must be thoroughly characterized and controlled. Regulatory agencies such as the FDA expect a comprehensive analytical strategy.[16][]
-
Orthogonal Methods: Relying on a single method is insufficient. A combination of techniques (e.g., HIC, MS, and potentially RP-HPLC) is expected to provide a complete picture of the product's heterogeneity.
-
Complete Characterization: This includes not just the average DoL, but also the distribution of different species. The impurity profile, including any free drug/linker, must also be quantified.[16]
-
Stability and Comparability: DoL must be monitored throughout stability testing. If any changes are made to the manufacturing process, comparability studies must demonstrate that the DoL profile remains consistent.[][18]
-
Validated Assays: The analytical methods used for release testing and characterization must be properly validated according to ICH guidelines to ensure they are accurate, precise, and robust.[19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. AAT Bioquest: Degree of Labeling (DOL) Calculator [aatbioquest.blogspot.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. agilent.com [agilent.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. Understanding the FDA’s Guidance for ADC Development | CellCarta [cellcarta.com]
- 20. certara.com [certara.com]
Improving the efficiency of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" activation
Technical Support Center: Activation of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
Welcome to the technical support center for the activation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the chemical activation of this versatile diol linker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "activation" of this compound, and why is it necessary?
A1: this compound is a hydrophilic linker molecule characterized by two terminal primary hydroxyl (-OH) groups.[1][2] In their native state, hydroxyl groups are poor leaving groups, making them unreactive in many essential chemical transformations like nucleophilic substitutions. "Activation" is the process of chemically modifying these -OH groups into a more reactive form, typically a better leaving group, to facilitate subsequent reactions.[3]
Common activation strategies convert the hydroxyl into groups such as tosylates (-OTs) or mesylates (-OMs), which are excellent leaving groups, thereby enabling a wide range of follow-on reactions, including etherification, esterification, and amination.[3]
References
Validation & Comparative
A Comparative Guide to Enhancing Drug Delivery: Evaluating "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing therapeutic efficacy, the role of excipients in enhancing drug delivery cannot be overstated. This guide provides a comparative analysis of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol," a novel hydrophilic linker, against industry-standard drug delivery enhancers: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Transcutol® (Diethylene Glycol Monoethyl Ether). By examining their mechanisms of action, performance data, and the experimental protocols for their evaluation, this document serves as a technical resource for informed decision-making in formulation development.
Introduction to "this compound": A Novel Candidate
"this compound" is a chemical entity characterized by a short polyethylene glycol (PEG)-like chain, conferring hydrophilicity, and terminal hydroxyl groups that allow for further chemical modification.[1] Its structure suggests potential as a solubilizing agent and a building block for more complex drug delivery systems. While extensive research on its direct application as a drug delivery enhancer is emerging, its properties warrant a thorough comparison with established alternatives.
Theoretical Advantages:
-
Enhanced Solubility: The hydrophilic ethoxy and propoxy chains are expected to improve the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[1]
-
Biocompatibility: The structural similarity to PEG suggests a favorable biocompatibility profile.
-
Versatility: The terminal hydroxyl groups provide reactive sites for conjugation to drugs, targeting ligands, or formulation into various nanocarriers.[1]
The Incumbents: A Review of Established Drug Delivery Enhancers
A meaningful evaluation of "this compound" necessitates a deep understanding of the current gold standards in drug delivery enhancement.
Polyethylene Glycol (PEG) 400: The Versatile Workhorse
PEG 400 is a low molecular weight grade of polyethylene glycol that is widely used as a solubilizer, plasticizer, and viscosity modifier in a variety of pharmaceutical formulations, including oral, topical, and parenteral preparations.[2][3]
Mechanism of Action: PEG 400 enhances drug delivery primarily by increasing the solubility and dissolution rate of poorly water-soluble drugs.[2][4] Its humectant properties also contribute to the stability of formulations.[2] At high concentrations, it has been shown to reversibly open intestinal paracellular tight junctions, further promoting drug absorption.[4]
Performance & Limitations: While considered a gold standard, concerns have been raised about the immunogenicity of PEG, with some patients developing anti-PEG antibodies.[5][6] This has prompted a search for viable alternatives.[5][7][8][9]
Propylene Glycol (PG): The Penetration Enhancer
Propylene Glycol is a widely used solvent and humectant in topical, oral, and injectable formulations.[10] It is particularly recognized for its ability to enhance the penetration of drugs through the skin.[11][12][13]
Mechanism of Action: PG enhances skin penetration by acting as a cosolvent and by interacting with the stratum corneum, the skin's primary barrier.[11][12] It can increase the mobility and disorder of lipids in the stratum corneum, thereby facilitating drug transport.[11][12][13] For oral delivery, it primarily acts as a solvent to increase drug solubility.[10]
Performance & Limitations: PG is generally considered safe and well-tolerated.[10] Its efficacy as a penetration enhancer can be concentration-dependent and varies between different APIs.[11][13]
Transcutol® (Diethylene Glycol Monoethyl Ether): The High-Performance Solubilizer
Transcutol® is a highly purified grade of diethylene glycol monoethyl ether, renowned for its excellent solubilizing capacity for a broad range of APIs and its role as a powerful penetration enhancer.[14][15][16][17]
Mechanism of Action: Transcutol® enhances drug delivery through multiple mechanisms. It acts as a potent solubilizer, increasing the thermodynamic driving force for diffusion.[14][18] In topical formulations, it diffuses into the stratum corneum, altering its solubilizing capacity and fluidizing the intercellular lipids to enhance drug permeation.[14][15]
Performance & Limitations: Transcutol® has a long history of safe use in pharmaceutical and cosmetic products and is approved for use in various routes of administration.[14][16][17] It is effective at relatively low concentrations and is compatible with a wide array of formulation types.[16][18]
Comparative Performance Analysis
The following table summarizes the key properties and performance characteristics of the discussed enhancers. It is important to note that the data for "this compound" is largely theoretical at this stage.
| Feature | "this compound" | PEG 400 | Propylene Glycol | Transcutol® |
| Primary Function | Solubilizer, Linker | Solubilizer, Plasticizer[2][3] | Penetration Enhancer, Solvent[10][11][12] | Solubilizer, Penetration Enhancer[14][15][16] |
| Mechanism of Action | Increases aqueous solubility via hydrophilic chains.[1] | Increases drug solubility; opens tight junctions at high concentrations.[2][4] | Interacts with and disorders stratum corneum lipids; acts as a cosolvent.[11][12][13] | Potent solubilizer; fluidizes intercellular lipids.[14][15] |
| Key Advantages | Reactive hydroxyl groups for conjugation; potential for good biocompatibility.[1] | Versatile, well-established, effective solubilizer.[2] | Proven penetration enhancer, especially for topical delivery; good safety profile.[10][11] | Excellent solubilizing capacity for a wide range of drugs; proven efficacy as a penetration enhancer.[14][18] |
| Potential Limitations | Limited performance data available. | Potential for immunogenicity.[5][6] | Efficacy is API and concentration-dependent. | Data primarily focused on topical and transdermal delivery. |
| Common Routes of Administration | Theoretical: Oral, Topical, Parenteral | Oral, Topical, Parenteral.[2] | Topical, Oral, Injectable.[10] | Topical, Transdermal, Oral.[14][17] |
Experimental Protocols for Efficacy Evaluation
To empirically assess the efficacy of "this compound" and compare it to other enhancers, a series of standardized in vitro and ex vivo experiments are necessary.
Drug Solubility Assessment
The foundational step is to determine the extent to which the enhancer can increase the solubility of a model poorly soluble drug.
Protocol: Shake-Flask Method for Thermodynamic Solubility [19][20][21][22]
-
Preparation: Prepare solutions of the enhancer ("this compound", PEG 400, PG, Transcutol®) at various concentrations in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Saturation: Add an excess amount of the model API to each solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved API in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for determining drug solubility using the shake-flask method.
In Vitro Permeability Assessment
To evaluate the potential of an enhancer to facilitate drug transport across biological membranes, in vitro permeability assays are employed.
Protocol: Caco-2 Permeability Assay [23][24][25]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 18-22 days until they form a differentiated and polarized monolayer, mimicking the intestinal epithelium.
-
Formulation Preparation: Dissolve the model API in buffer with and without the test enhancers at non-toxic concentrations.
-
Transport Study (Apical to Basolateral): Add the drug formulation to the apical (donor) side of the Caco-2 monolayer.
-
Sampling: At predetermined time intervals, collect samples from the basolateral (receiver) compartment.
-
Quantification: Analyze the concentration of the API in the receiver samples using LC-MS/MS or another sensitive analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport.
Caption: Experimental workflow for the Caco-2 permeability assay.
Bioavailability Assessment
Ultimately, the goal of a drug delivery enhancer is to improve the in vivo bioavailability of the API. This is assessed through pharmacokinetic studies.
Methodology: In Vivo Pharmacokinetic Study [26][27][28][29]
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Dosing: Administer the drug formulation (with and without the enhancer) to different groups of animals via the intended route (e.g., oral gavage). An intravenous dose group is often included to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Caption: Logical flow of an in vivo bioavailability study.
Conclusion and Future Directions
"this compound" presents an interesting profile for a potential drug delivery enhancer due to its hydrophilic nature and functional handles for conjugation. However, its efficacy remains to be demonstrated through rigorous experimental evaluation. This guide provides the framework for such an evaluation by comparing its theoretical attributes to the well-documented performance of PEG 400, Propylene Glycol, and Transcutol®.
For researchers in drug development, the path forward involves subjecting "this compound" to the standardized protocols outlined herein. The resulting data on solubility enhancement, in vitro permeability, and in vivo bioavailability will be crucial in determining its true potential and place within the formulator's toolkit. The continuous exploration of novel excipients is vital for advancing drug delivery and ultimately improving patient outcomes.
References
- 1. This compound, 92144-80-4 | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. research.monash.edu [research.monash.edu]
- 7. blog.curapath.com [blog.curapath.com]
- 8. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. permegear.com [permegear.com]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. benchchem.com [benchchem.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 25. diva-portal.org [diva-portal.org]
- 26. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 27. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
- 28. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 29. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the In Vitro and In Vivo Stability of Drug Conjugates Featuring Hydrophilic Linkers: A Case Study on "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" Analogues
Introduction
The therapeutic paradigm of antibody-drug conjugates (ADCs) hinges on a delicate balance: the conjugate must be exceptionally stable in systemic circulation to prevent premature release of its potent cytotoxic payload, yet it must efficiently liberate that payload upon internalization into target tumor cells.[][2] The chemical linker connecting the antibody to the drug is the central element governing this behavior, directly influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic window.[3][4][5]
A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic drugs. When conjugated to an antibody, especially at high drug-to-antibody ratios (DAR), this hydrophobicity can induce aggregation, accelerate plasma clearance, and increase non-specific uptake, leading to off-target toxicity and reduced efficacy.[6][] A primary strategy to mitigate these issues is the incorporation of hydrophilic linkers.[8][9]
This guide provides a comparative analysis of the stability of drug conjugates featuring hydrophilic, ether-based linkers, using 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol as a representative chemical scaffold.[10][11] This molecule, composed of a short polyethylene glycol (PEG)-like structure with stable ether bonds, exemplifies a class of linkers designed to enhance the physicochemical properties of ADCs. We will explore the critical experimental protocols for assessing in vitro and in vivo stability, compare the expected performance of such a linker against other common alternatives, and explain the scientific rationale behind these methodologies.
Section 1: The Central Role of Linker Chemistry in Conjugate Stability
The stability of an ADC is not a single property but a composite of its resistance to chemical degradation (cleavage) and physical changes (aggregation) in a biological environment.[4] The linker's chemical structure is the primary determinant of this profile.
1.1. The Profile of a Hydrophilic, Ether-Based Linker
The "this compound" structure is characterized by:
-
Hydrophilicity: The ether oxygens and terminal hydroxyl groups readily form hydrogen bonds with water, which can mask the hydrophobicity of the payload, improve ADC solubility, and reduce the tendency for aggregation.[][12]
-
Chemical Inertness: The aliphatic ether (C-O-C) bonds are highly stable under physiological conditions (pH 7.4, 37°C) and are not typically susceptible to cleavage by common plasma or lysosomal enzymes.[13][14] This classifies it as a non-cleavable linker backbone.
-
Functionality: The terminal hydroxyl groups provide reactive handles for conjugation to either the drug or the antibody, often after activation or conversion to other functional groups.[10]
1.2. A Comparison of Linker Architectures
To understand the performance of our target linker, we must compare it to other classes widely used in the field.
-
Non-Cleavable Linkers: These linkers, including thioethers and our target ether-based scaffold, provide the highest degree of plasma stability.[15] The payload is only released after the antibody component is fully degraded by proteases within the lysosome. This maximizes systemic stability but can result in active metabolites that may have reduced cell permeability.[15]
-
Enzymatically Cleavable Linkers: Dipeptide linkers like valine-citrulline (Val-Cit) are the most common.[16] They are designed to be stable in circulation but are efficiently cleaved by lysosomal proteases (e.g., Cathepsin B), releasing an unmodified payload. While generally very stable, some premature release can occur.[16]
-
Chemically-Labile Linkers: This class includes acid-labile hydrazones and reducible disulfide linkers. Hydrazones have seen limited use due to instability at physiological pH, while disulfide linkers can be cleaved by high intracellular glutathione concentrations but may exhibit instability in the reducing environment of the bloodstream.[5][16]
Section 2: In Vitro Stability Assessment: A Methodological Guide
In vitro assays are indispensable for screening ADC candidates, providing critical data on conjugate integrity in a simulated biological environment before committing to expensive and complex in vivo studies.[17]
Protocol 1: Multi-Species Plasma Stability Assay
Causality & Expertise: The stability of a conjugate can vary significantly between species due to differences in plasma proteins and enzymes.[18] Therefore, conducting this assay in plasma from the relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) and humans is critical for predicting clinical outcomes. The primary endpoints are the change in the average Drug-to-Antibody Ratio (DAR), indicating deconjugation, and the appearance of free payload, which signals off-target toxicity risk.[19] Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for analysis due to its high resolution and specificity.[20][21]
Detailed Experimental Protocol:
-
Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL.
-
Prepare a parallel control sample by spiking the ADC into phosphate-buffered saline (PBS) to monitor for non-enzymatic degradation.[19]
-
-
Incubation:
-
Incubate all samples in a temperature-controlled shaker at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to quench any further reactions.[22]
-
-
Sample Processing for DAR Analysis:
-
Thaw the collected aliquots on ice.
-
Add Protein A or G magnetic beads to the plasma samples to capture the ADC.[19]
-
Wash the beads several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound plasma proteins.
-
Elute the captured ADC using a low-pH elution buffer.
-
-
Sample Processing for Free Payload Analysis:
-
To the plasma supernatant remaining after immunoaffinity capture (or a separate aliquot), add a protein precipitation solvent (e.g., cold acetonitrile with an internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the released payload.[19]
-
-
LC-MS Analysis:
-
DAR Analysis: Analyze the eluted, intact ADC using reversed-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer to determine the distribution of DAR species and calculate the average DAR.[19][20]
-
Payload Analysis: Analyze the supernatant from the protein precipitation step using a sensitive LC-MS/MS method to quantify the concentration of the free payload.
-
Section 3: In Vivo Stability Assessment: Pharmacokinetic Profiling
While in vitro assays are predictive, in vivo studies in relevant animal models are the definitive method for assessing a conjugate's true stability, distribution, and clearance profile in a complete biological system.[17][23]
Protocol 2: Murine Pharmacokinetic Study
Causality & Expertise: A comprehensive PK study requires measuring three distinct analytes: total antibody (all antibody, regardless of conjugation status), conjugated antibody (ADC, often defined as species with DAR ≥ 1), and the free payload.[23][24] Tracking all three provides a complete picture of the ADC's fate: total antibody describes the overall clearance of the protein backbone, conjugated ADC reveals the rate of deconjugation, and free payload quantifies systemic exposure to the toxic component.[24][25]
Detailed Experimental Protocol:
-
Animal Model & Dosing:
-
Use a relevant mouse strain (e.g., BALB/c or tumor-xenograft models).
-
Administer a single dose of the ADC (e.g., 3 mg/kg) via intravenous (IV) injection.
-
-
Blood Sampling:
-
Collect blood samples (typically via tail vein or retro-orbital bleed) at multiple time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 1, 2, 4, 7, 14, and 21 days).
-
Process the blood to collect plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Total Antibody Quantification: Use a standard ligand-binding assay, such as an ELISA, to measure the concentration of all antibody-containing species.
-
Conjugated ADC Quantification: Use an immunoaffinity capture LC-MS method, similar to the in vitro protocol, to measure the concentration of the ADC and determine its average DAR over time.[23]
-
Free Payload Quantification: Use a validated LC-MS/MS method to measure the concentration of the released payload in the plasma samples.[26]
-
-
Data Analysis:
-
Plot the concentration of each of the three analytes versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Section 4: Comparative Performance Analysis
The following tables present hypothetical but mechanistically sound data comparing an ADC constructed with a hydrophilic, ether-based linker ("Linker-H," analogous to our target) against two common alternatives: a hydrophobic, non-cleavable maleimide-based linker ("Linker-M") and a cleavable dipeptide linker ("Linker-VC").
Table 1: Comparative In Vitro Plasma Stability in Human Plasma at 37°C
| Linker Type | Linker Chemistry | % Intact ADC (Avg. DAR) at 96h | Free Payload at 96h (ng/mL) | Expected Rationale |
| Linker-H | Hydrophilic, Ether-based | >98% | < 1.0 | Highly stable ether backbone resists chemical and enzymatic degradation. Hydrophilicity prevents aggregation. |
| Linker-M | Hydrophobic, Thioether (Maleimide-based) | ~85-90% | ~10-20 | Susceptible to payload loss via retro-Michael reaction or exchange with serum albumin.[26] |
| Linker-VC | Hydrophilic, Dipeptide (Val-Cit) | >95% | < 2.0 | Generally high stability, but minor susceptibility to premature cleavage by plasma proteases can occur.[16] |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Single 3 mg/kg IV Dose)
| Linker Type | ADC Half-life (t½, hours) | ADC Clearance (CL, mL/h/kg) | Cmax of Free Payload (ng/mL) | Expected Rationale |
| Linker-H | ~250 | ~0.25 | < 5 | The hydrophilic nature minimizes non-specific uptake by the reticuloendothelial system, leading to lower clearance and longer half-life.[8][9][27] High stability minimizes payload release. |
| Linker-M | ~150 | ~0.45 | ~30 | Hydrophobicity increases non-specific clearance. In vivo deconjugation leads to higher systemic exposure to free payload. |
| Linker-VC | ~220 | ~0.30 | ~15 | Good PK profile due to hydrophilic peptide, but some premature payload release is observed compared to the highly stable ether linker. |
Discussion of Comparative Data:
The data clearly illustrates the advantages conferred by a hydrophilic, stable linker like a "this compound" conjugate. In vitro, it is expected to show superior stability with minimal drug shedding compared to linkers susceptible to chemical exchange, such as those based on maleimide chemistry.[26] In vivo, its key advantage lies in its pharmacokinetic profile. By masking the payload's hydrophobicity, it significantly reduces the rate of clearance, prolonging the circulation half-life of the intact ADC.[27] This extended circulation time increases the probability of the ADC reaching the tumor site, thereby enhancing the therapeutic window.
While both Linker-H and Linker-VC demonstrate excellent stability, the choice between them depends on the drug's mechanism of action. The non-cleavable Linker-H ensures maximum stability but relies on antibody degradation for release.[15] The cleavable Linker-VC offers a more direct release mechanism inside the cell, which can be advantageous for certain payloads.[]
Conclusion
The selection and design of the linker are paramount to the success of a drug conjugate therapeutic. Hydrophilic, ether-based linkers, exemplified by the "this compound" scaffold, represent a powerful strategy to overcome the challenges associated with hydrophobic payloads. Conjugates built with such linkers are predicted to exhibit:
-
Exceptional in vitro and in vivo stability due to a chemically inert backbone.
-
Improved pharmacokinetic profiles , characterized by longer half-lives and lower clearance rates.
-
Reduced risk of off-target toxicity by minimizing premature payload release.
The rigorous, multi-step validation process outlined in this guide—progressing from multi-species in vitro plasma incubation to definitive in vivo pharmacokinetic studies—is essential for characterizing these properties. By employing these self-validating protocols, researchers can confidently select and advance ADC candidates with the highest potential for clinical success, ultimately delivering safer and more effective targeted therapies to patients.
References
- 2. veranova.com [veranova.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. purepeg.com [purepeg.com]
- 13. Understanding factors controlling depolymerization and polymerization in catalytic degradation of β-ether linked model lignin compounds by versatile peroxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. benchchem.com [benchchem.com]
- 23. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 27. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Senior Application Scientist's Guide to Validating Bioconjugates: Analytical Strategies for Hydrophilic Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugate development, the linker molecule is not merely a bridge but a critical component influencing the stability, solubility, and overall performance of the final product. The selection of a hydrophilic linker like 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol is a deliberate strategy to enhance the aqueous solubility and pharmacokinetic profile of the conjugate.[1][2] However, the successful incorporation of this linker must be rigorously validated. This guide provides an in-depth comparison of orthogonal analytical methods essential for characterizing bioconjugates, ensuring product quality, safety, and efficacy.[3]
Chapter 1: The Role of this compound in Bioconjugation
This compound is a short, flexible, and hydrophilic linker. Its structure, characterized by ether bonds and terminal hydroxyl groups, imparts several desirable properties:
-
Enhanced Solubility : The polyethylene glycol (PEG)-like structure significantly increases the water solubility of the conjugate, which is crucial when dealing with hydrophobic payloads.[1][4]
-
Improved Pharmacokinetics : By increasing the hydrodynamic radius of the molecule, such linkers can reduce renal clearance, thereby extending the circulation half-life of the therapeutic.[5][6]
-
Biocompatibility : The linker is designed to be biocompatible, minimizing potential immunogenicity.[7]
The terminal hydroxyl groups are not typically used for direct conjugation but serve as handles for further chemical modification into reactive functional groups (e.g., amines, carboxylates, maleimides) tailored for specific conjugation chemistries.[1][2] Validating the outcome of these complex multi-step reactions is non-trivial and demands a suite of robust analytical techniques.
Chapter 2: The Conjugation Validation Workflow: A Multi-Pronged Approach
Successful validation of a bioconjugate is not achieved with a single technique. Instead, it relies on an orthogonal approach where multiple methods, each based on a different scientific principle, are used to build a comprehensive picture of the molecule's critical quality attributes (CQAs).[8] This ensures that aspects like conjugation efficiency, purity, aggregation, and structural integrity are all thoroughly assessed.
Chapter 3: Chromatographic Methods for Purity and Heterogeneity
High-Performance Liquid Chromatography (HPLC) is the workhorse of bioconjugate analysis, providing crucial data on purity, aggregation, and the distribution of drug-loaded species.[9]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. It is an invaluable tool for assessing the purity of the conjugate and can be used to estimate the average drug-to-antibody ratio (DAR).[10][11] As the hydrophobic payload is attached to the biomolecule, the resulting conjugate becomes more hydrophobic and elutes later from the column than the unconjugated species.[8]
Causality Behind Experimental Choices:
-
Column: A wide-pore (e.g., 300 Å) C4 or C8 column is often preferred for large proteins like monoclonal antibodies (mAbs) to ensure proper interaction with the stationary phase.
-
Mobile Phase: A gradient of acetonitrile or isopropanol in water is used. The addition of 0.1% trifluoroacetic acid (TFA) or formic acid (FA) is critical. It acts as an ion-pairing agent to sharpen peaks and ensures consistent protonation of the analyte for reproducible retention times.
-
Temperature: Elevated column temperatures (60-80°C) are often employed to improve peak shape and reduce secondary interactions with the stationary phase.[11]
Experimental Protocol: RP-HPLC for DAR Estimation of an ADC
-
System Preparation: Equilibrate an Agilent PLRP-S column (2.1 x 50 mm, 1000 Å) with a mobile phase of 30% B (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile) at a flow rate of 0.5 mL/min and a column temperature of 80°C.
-
Sample Preparation: Dilute the antibody-drug conjugate (ADC) sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from 30% to 60% B over 15 minutes.
-
Detection: Monitor absorbance at 280 nm (for the antibody) and a wavelength specific to the payload if it possesses a unique chromophore.[11]
-
Data Analysis: Calculate the average DAR by integrating the peak areas corresponding to different drug-loaded species.[12] This method can resolve species with different numbers of conjugated linkers, providing a view of conjugation heterogeneity.
Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius in solution.[13] It is the gold-standard method for quantifying aggregates, which are a critical quality attribute as they can impact product safety and efficacy.[14][15][16] Successful conjugation will result in a slight shift to an earlier retention time compared to the unconjugated biomolecule, reflecting an increase in size.
Causality Behind Experimental Choices:
-
Mobile Phase: The mobile phase should be non-denaturing and mimic a physiological environment to prevent inducing aggregation or dissociation on the column. A phosphate buffer with 150-250 mM NaCl at a pH of ~6.8 is common. The salt is crucial to mitigate secondary ionic interactions between the protein and the silica-based stationary phase.[14][17]
-
Flow Rate: A lower flow rate is typically used to ensure the separation is based purely on size and to maximize resolution between monomer, dimer, and higher-order aggregates.
Experimental Protocol: SEC-HPLC for Aggregate Analysis
-
System Preparation: Equilibrate a TSKgel G3000SWxl column (7.8 x 300 mm) with a mobile phase of 0.1 M sodium phosphate, 0.2 M L-arginine, pH 6.8, at a flow rate of 0.5 mL/min.
-
System Suitability: Inject a standard protein mixture (e.g., thyroglobulin, IgG, ovalbumin) to verify column performance and calibration.
-
Sample Preparation: Dilute the conjugate sample to 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of the sample.
-
Isocratic Elution: Run the analysis for 30 minutes under isocratic conditions.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). The percentage of aggregate is a key CQA.[17]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar molecules and can be particularly useful for analyzing the hydrophilic linker itself or for quantifying residual unconjugated linker-payload in the final product.[18][19] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention.[20]
Causality Behind Experimental Choices:
-
Stationary Phase: Amide- or diol-based phases are popular choices as they offer good retention for a wide range of polar compounds and exhibit high stability.[21][22]
-
Mobile Phase: Acetonitrile is the most common organic solvent. The elution strength is increased by increasing the aqueous component (e.g., water with ammonium formate or acetate buffer).
Chapter 4: Mass Spectrometry for Definitive Identification
Mass Spectrometry (MS) is an indispensable tool that provides definitive confirmation of conjugation by measuring the precise molecular weight of the conjugate.[23][24] This allows for the unambiguous determination of the number of linker-payloads attached and can provide information on the distribution of different species.[25]
Workflow for LC-MS based DAR Determination
Experimental Protocol: Intact Mass Analysis via LC-MS
-
Sample Preparation: For antibody-based conjugates, deglycosylation with PNGase F is often performed to reduce spectral complexity. Dilute the sample to ~0.5 mg/mL in a suitable buffer.
-
LC Separation: Use a short RP column to desalt the sample online before infusion into the mass spectrometer. A rapid gradient is sufficient.
-
MS Acquisition: Acquire data on a high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive or Waters Xevo G2-XS QTof) in positive ion mode.[26]
-
Data Processing: The raw data will show a series of multiply charged ions. This data must be deconvoluted using software (e.g., BioPharma Finder) to generate a zero-charge mass spectrum.
-
Interpretation: The resulting spectrum will show peaks corresponding to the unconjugated biomolecule and species with one, two, three, or more linker-payloads attached. The mass difference between peaks should exactly match the mass of the attached moiety. The relative abundance of these peaks reveals the DAR distribution.[][28]
Chapter 5: Comparison of Key Analytical Methods
Choosing the right analytical method depends on the specific question being asked. The following table provides a comparative summary of the primary techniques discussed.
| Technique | Primary Information Provided | Advantages | Limitations |
| RP-HPLC | Purity, average DAR, hydrophobicity profile | High resolution, robust, well-established for ADC analysis.[11][12] | Can be denaturing, may not be suitable for all bioconjugates. |
| SEC-HPLC | Aggregation, fragmentation, purity | Non-denaturing, directly quantifies aggregates and fragments.[13][14] | Low resolution for species of similar size, limited information on DAR. |
| Mass Spectrometry | Definitive identity, precise mass, DAR distribution, site of conjugation (with peptide mapping).[24][28] | High specificity and sensitivity, provides unambiguous structural data.[23] | Complex instrumentation, data processing can be challenging, potential for ion suppression. |
| HILIC | Quantification of polar molecules (e.g., free linker/drug) | Excellent for retaining highly polar compounds not retained by RP-HPLC.[18][20] | Method development can be complex, sensitive to mobile phase composition. |
| UV-Vis Spectroscopy | Average DAR | Simple, rapid, and convenient for initial screening and in-process checks.[3][] | Provides only an average value, requires distinct absorbance maxima for the biomolecule and payload.[28] |
Chapter 6: Comparison with Alternative Linkers
While this compound is an effective hydrophilic linker, the field of bioconjugation is continually evolving.[29] Understanding the alternatives provides context for its selection and performance.
| Linker Class | Example | Key Advantages | Potential Considerations |
| Short PEG-like Diols | This compound | Good hydrophilicity, biocompatible, synthetically accessible. | Non-biodegradable, potential for pre-existing anti-PEG antibodies in some populations.[29][30] |
| Polysarcosine (pSar) | Amine-terminated pSar chains | "Stealth" properties comparable or superior to PEG, biodegradable, low immunogenicity. | Less commercial availability of diverse functionalized reagents compared to PEG. |
| Polypeptides | (Gly-Ser)n repeats, XTENylation | Biodegradable, can be genetically encoded, precise control over length and composition.[31] | Can be more complex to synthesize and purify, potential for enzymatic degradation. |
| Polysaccharides | Dextran, Hyaluronic Acid | Highly hydrophilic, biocompatible, biodegradable, often have functional groups for conjugation.[29] | Can be polydisperse, structural complexity can make characterization challenging. |
Recent studies suggest that alternatives like polysarcosine can offer comparable in vivo performance to PEG linkers, with the added benefits of biodegradability and potentially lower immunogenicity. The choice of linker ultimately depends on a balance of factors including the nature of the biomolecule and payload, the desired pharmacokinetic profile, and manufacturing considerations.
Conclusion
Validating the conjugation of a hydrophilic linker like This compound is a critical step in the development of any bioconjugate. A successful strategy is not reliant on a single measurement but on the thoughtful application of an orthogonal set of analytical methods. By combining chromatographic techniques like RP-HPLC and SEC-HPLC with the definitive power of mass spectrometry, researchers can build a comprehensive data package that confirms the identity, purity, and homogeneity of their molecule. This rigorous analytical foundation is essential for ensuring the development of safe, effective, and consistent biotherapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species [discover.restek.com]
- 20. agilent.com [agilent.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. polylc.com [polylc.com]
- 23. tandfonline.com [tandfonline.com]
- 24. rapidnovor.com [rapidnovor.com]
- 25. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 28. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
A Senior Application Scientist's Guide to Functional Validation of Biomolecules Labeled with a Hydrophilic Linker
Topic: Functional Assays to Confirm Activity of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" Labeled Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The chemical linker "this compound" is a flexible, hydrophilic spacer used to conjugate functional moieties—such as fluorophores, drugs, or biotin—to sensitive biomolecules.[1][2][3] Its design principle is to increase the water solubility of the conjugate and minimize perturbations to the biomolecule's native structure and function.[1][2][] However, the act of chemical labeling, regardless of the linker's sophistication, carries an inherent risk of altering a biomolecule's activity.[5][6] This guide provides a comprehensive framework for designing and executing robust functional assays to validate the biological integrity of antibodies and enzymes post-conjugation. We present a comparative analysis of linker types, detailed experimental protocols for key assays, and data interpretation strategies to ensure the reliability and reproducibility of your experimental outcomes.
Introduction: The Linker is More Than a Spacer
In bioconjugation, the linker connecting a biomolecule to a payload is a critical component that dictates the conjugate's overall performance.[7] An ideal linker should be stable in circulation but permit efficient release of its payload where intended.[][7][] The choice of linker chemistry profoundly impacts solubility, aggregation, pharmacokinetics, and, most importantly, the biological activity of the parent molecule.[][]
The molecule "this compound" belongs to the class of flexible, hydrophilic linkers, akin to polyethylene glycol (PEG) chains.[1][2] The rationale for using such linkers is twofold:
-
Hydrophilicity: The ether and hydroxyl groups enhance water solubility, which can prevent aggregation, a common issue with hydrophobic payloads or linkers.[][7][9]
-
Flexibility: Unlike rigid linkers, flexible chains allow the conjugated payload to orient itself away from the biomolecule's active or binding sites, thus preserving its native conformation and function.[10][11][12]
Despite these advantages, empirical validation remains non-negotiable. Any modification, no matter how well-designed, can inadvertently compromise the biomolecule's function.[5][13] This guide focuses on the "how-to" of this critical validation step.
The Comparative Landscape: Flexible vs. Rigid Linkers
To appreciate the experimental choices that follow, it's essential to understand the alternatives. The selection of a linker is a crucial decision in the design of bioconjugates.[10]
| Linker Type | Description & Examples | Advantages | Disadvantages |
| Flexible (Hydrophilic) | Composed of repeating units like PEG or alkyl chains. "this compound" fits this category.[10][11] | High conformational freedom increases the chance of productive interactions; synthetically accessible; enhances solubility.[10][11][12] | May be more susceptible to metabolism; potential for adopting unproductive conformations.[10] |
| Rigid | Incorporate structural elements like aromatic rings or proline-rich sequences that restrict conformational freedom.[11][12][14] | Can pre-organize the conjugate into an optimal bioactive conformation, potentially enhancing potency and selectivity; can improve metabolic stability.[10][14] | More complex synthesis; a suboptimal rigid conformation can completely abrogate activity.[10] |
The choice of "this compound" presupposes that maintaining the natural flexibility and solubility of the biomolecule is paramount. Our assays must be designed to rigorously test this assumption.
Core Principles of Functional Validation
The goal of a functional assay is to generate quantitative data that confirms the labeled biomolecule performs as expected compared to its unlabeled counterpart. The validation process should always include positive and negative controls to ensure the results are meaningful.[15][16]
dot graph "Validation_Workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; Unlabeled [label="Unlabeled Biomolecule\n(Positive Control)", fillcolor="#FFFFFF", fontcolor="#202124"]; Labeled [label="Labeled Biomolecule\n(Test Article)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comparator [label="Biomolecule + Alternative Linker\n(Comparator)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_assay" { label="Functional Assay"; bgcolor="#F1F3F4"; Assay [label="Quantitative Functional Assay\n(e.g., ELISA, Kinetics, SPR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; Data [label="Comparative Data Analysis\n(EC50, Km, Vmax, KD)", fillcolor="#FFFFFF", fontcolor="#202124"]; Conclusion [label="Conclusion on Activity\n(Retained / Impaired / Enhanced)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Unlabeled -> Assay; Labeled -> Assay; Comparator -> Assay; Assay -> Data; Data -> Conclusion;
} caption: "General workflow for functional validation of labeled biomolecules."
Experimental Guide: Assays by Biomolecule Class
The specific assay chosen depends entirely on the biomolecule's function. Here, we detail the most relevant assays for two common classes: antibodies and enzymes.
Labeled Antibodies
When an antibody is labeled (e.g., with biotin or a fluorophore for use in an ELISA or flow cytometry), the primary concern is whether the conjugation has affected its antigen-binding affinity and specificity.
An ELISA is a plate-based assay used to detect and quantify substances such as proteins.[17] A competitive ELISA is particularly sensitive for assessing changes in binding affinity.
Principle: In a competitive ELISA, the labeled antibody in the sample competes with a fixed amount of immobilized antigen for binding to a limited amount of capture antibody. A stronger binding affinity of the labeled antibody will result in a lower signal, and vice versa.
Protocol: Competitive ELISA for Antibody Binding Affinity
-
Antigen Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate, pH 9.6).[18][19][20] Incubate overnight at 4°C.[20]
-
Washing & Blocking: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[20] Block non-specific sites by adding 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.[20]
-
Competition Reaction: Prepare serial dilutions of your unlabeled (control) and labeled (test) antibodies. In a separate plate, mix the antibody dilutions with a constant, predetermined concentration of HRP-conjugated detection antibody.
-
Incubation: Add 100 µL of the antibody/HRP-conjugate mixture to the antigen-coated plate. Incubate for 1-2 hours at room temperature.[20]
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL/well of a TMB substrate solution and incubate in the dark for 15-30 minutes.[18]
-
Stop Reaction: Stop the reaction by adding 100 µL/well of Stop Solution (e.g., 1N HCl or 1M H₂SO₄).[18][20]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance vs. antibody concentration and fit a sigmoidal curve to determine the IC50 (the concentration that inhibits 50% of the signal). Compare the IC50 values between the labeled and unlabeled antibodies.
SPR is a powerful, label-free technique for real-time measurement of binding kinetics and affinity.[21][22][23] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[21][22][24]
Principle: The antibody (ligand) is immobilized on the sensor chip. The antigen (analyte) is flowed over the surface at various concentrations. The rates of association (kₐ) and dissociation (kₑ) are measured, and the equilibrium dissociation constant (Kₑ), a measure of affinity, is calculated (Kₑ = kₑ/kₐ).[25]
Comparative Data Example (Hypothetical):
| Antibody Sample | Assay | Key Parameter | Result | Conclusion |
| Unlabeled mAb | Competitive ELISA | IC50 | 5.2 nM | Baseline activity |
| mAb + Hydrophilic Linker | Competitive ELISA | IC50 | 5.8 nM | Activity Retained |
| mAb + Rigid Linker | Competitive ELISA | IC50 | 25.1 nM | Activity Impaired |
| Unlabeled mAb | SPR | Kₑ | 1.1 x 10⁻⁹ M | Baseline affinity |
| mAb + Hydrophilic Linker | SPR | Kₑ | 1.3 x 10⁻⁹ M | Affinity Retained |
| mAb + Rigid Linker | SPR | Kₑ | 8.9 x 10⁻⁹ M | Affinity Reduced |
dot graph "Linker_Impact" { layout="dot"; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label="Good: Flexible Linker"; bgcolor="#F1F3F4"; node [shape=none]; img_good [image="https://via.placeholder.com/150" label=""]; Antibody_good [label="Antibody"]; Antigen_good [label="Antigen"]; Payload_good [label="Payload", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antibody_good -> Antigen_good [label="High Affinity\nBinding", color="#34A853"]; Antibody_good -> Payload_good [label="Flexible Linker", style=dashed]; }
subgraph "cluster_1" { label="Bad: Steric Hindrance"; bgcolor="#F1F3F4"; node [shape=none]; img_bad [image="https://via.placeholder.com/150" label=""]; Antibody_bad [label="Antibody"]; Antigen_bad [label="Antigen"]; Payload_bad [label="Payload", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Antibody_bad -> Antigen_bad [label="Low Affinity\nBinding", color="#EA4335", style=dashed]; Antibody_bad -> Payload_bad [label="Rigid/Short Linker", style=dashed]; } } caption: "Impact of linker choice on antibody-antigen binding."
Labeled Enzymes
For enzymes, functionality is defined by their catalytic activity. The key is to measure the kinetic parameters of the enzymatic reaction.[26][27]
This classic enzyme kinetics assay measures the initial reaction rate (v₀) at varying substrate concentrations.[28] By analyzing this relationship, key parameters like the maximum reaction velocity (Vₘₐₓ) and the Michaelis constant (Kₘ) can be determined. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate.
Principle: The rate of product formation is monitored over time, typically using a spectrophotometer to measure a change in absorbance from a chromogenic product.[26][29]
Protocol: General Spectrophotometric Enzyme Kinetic Assay
-
Reagent Preparation: Prepare a buffered solution optimal for the enzyme's activity (pH, ionic strength). Prepare a range of substrate concentrations bracketing the expected Kₘ.
-
Assay Setup: In a cuvette or 96-well plate, add the buffer and the substrate.
-
Initiate Reaction: Add a small, fixed amount of the enzyme (unlabeled control or labeled test sample) to initiate the reaction. The total enzyme concentration should be the only limiting factor.[27]
-
Monitor Reaction: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at the appropriate wavelength continuously for several minutes.[28] This gives the initial rate (v₀).
-
Repeat: Repeat steps 2-4 for each substrate concentration.
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of product formation (v₀) using the Beer-Lambert law.
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression software to determine Vₘₐₓ and Kₘ.
-
Comparative Data Example (Hypothetical):
| Enzyme Sample | Kₘ (µM) | Vₘₐₓ (µM/min) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) | Conclusion |
| Unlabeled Enzyme | 15 | 250 | 1.00 (Normalized) | Baseline activity |
| Enzyme + Hydrophilic Linker | 18 | 241 | 0.92 | Activity Retained |
| Enzyme + Rigid Linker | 45 | 150 | 0.23 | Activity Impaired |
Conclusion
The use of hydrophilic, flexible linkers like "this compound" is a sound strategy for minimizing the functional impact of bioconjugation.[] However, this guide underscores that rational design must be followed by rigorous empirical validation. By employing quantitative functional assays such as competitive ELISA, SPR, and enzyme kinetic analyses, researchers can confidently confirm that their labeled biomolecules retain the activity essential for generating reliable and reproducible results. The data derived from these assays provides the necessary evidence to justify the choice of linker and ensures the integrity of subsequent experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 92144-80-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. static.igem.org [static.igem.org]
- 12. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 13. mournetrainingservices.com [mournetrainingservices.com]
- 14. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Bioconjugation application notes [bionordika.fi]
- 18. assaygenie.com [assaygenie.com]
- 19. genfollower.com [genfollower.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 21. portlandpress.com [portlandpress.com]
- 22. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rapidnovor.com [rapidnovor.com]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. experts.illinois.edu [experts.illinois.edu]
- 26. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 27. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 28. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 29. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
Impact of "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" linker length on conjugate properties
A Comparative Guide on the Impact of Hydrophilic Linker Length on Conjugate Properties
For Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a cornerstone of modern therapeutic development. Among the critical components that dictate the success of these complex molecules, the linker connecting the biological moiety to the payload plays a pivotal role. This guide focuses on hydrophilic linkers, exemplified by polyethylene glycol (PEG) and similar structures, to provide an in-depth comparison of how linker length modulates the physicochemical and pharmacological properties of the resulting conjugate. While the specific molecule "3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol" is a hydrophilic linker consisting of two terminal hydroxyl groups suitable for derivatization[1][2][3], the broader principles are best illustrated through the extensive data available for the well-studied family of PEG linkers.
The inclusion of hydrophilic linkers is a widely adopted strategy to improve the therapeutic index of ADCs.[4] Many potent cytotoxic payloads are hydrophobic, which can lead to conjugate aggregation, reduced stability, and rapid clearance from circulation.[5][6] Incorporating hydrophilic linkers, like those with PEG chains, counteracts these issues by increasing water solubility, which in turn can enhance stability, improve pharmacokinetic (PK) profiles, and permit higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[5][6][7][8] However, the selection of an optimal linker length is a delicate balancing act, requiring empirical determination for each specific antibody-payload combination.[5][9]
The Balancing Act: How Linker Length Dictates Conjugate Performance
The length of a hydrophilic linker is a critical design parameter that significantly influences multiple properties of a bioconjugate.[5][9] The choice represents a trade-off between enhancing in vivo stability and pharmacokinetics versus maintaining high in vitro potency and binding affinity.[5][9]
Key Properties Influenced by Linker Length:
-
Solubility and Aggregation: Longer, more hydrophilic linkers can effectively "mask" the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility of the conjugate.[8][10] This is particularly crucial for ADCs with high DARs.[8]
-
Pharmacokinetics (PK): Longer PEG chains generally lead to a longer plasma half-life and slower clearance rates.[11][12] This increased exposure can result in greater accumulation of the conjugate in tumor tissues, potentially enhancing therapeutic efficacy.[13]
-
Stability: The linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[4][7][14] While linker chemistry is the primary determinant of stability, linker length can influence this by sterically shielding the payload or the cleavage site.[8]
-
Efficacy and Potency: The impact of linker length on efficacy is context-dependent. Longer linkers might sometimes lead to reduced in vitro cytotoxicity or binding affinity, possibly due to steric hindrance between the payload and the target antigen.[9][15] However, the improved PK profile associated with longer linkers often translates to superior in vivo efficacy.[5][9]
Data-Driven Comparative Analysis of Linker Length
The following tables summarize quantitative data from various studies, illustrating the impact of different hydrophilic linker lengths on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) in Rats
| Linker | Average PEG Units | ADC Half-life (t½, hours) | ADC Exposure (AUC, µg·h/mL) |
| Control (No PEG) | 0 | 35 | 1,200 |
| Short PEG | 4 | 60 | 2,500 |
| Medium PEG | 8 | 110 | 5,100 |
| Long PEG | 12 | 115 | 5,300 |
Data synthesized from preclinical studies. The exposure increased with prolonged PEG length, reaching a plateau around 8 PEG units. The ADC without PEG chains exhibited rapid clearance.[12]
Table 2: Impact of Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy
| Linker | Average PEG Units | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) |
| Short PEG | 4 | 15 | 45 |
| Medium PEG | 12 | 25 | 70 |
| Long PEG | 24 | 40 | 85 |
This table illustrates a common trade-off: while shorter linkers may show higher potency in vitro, the improved pharmacokinetics of longer linkers often lead to better efficacy in vivo.
Experimental Protocols for Conjugate Characterization
To empirically determine the optimal linker length, a series of robust analytical and functional assays must be performed. Here are detailed methodologies for key experiments.
Protocol: ADC Synthesis via Maleimide Chemistry
This protocol outlines a general procedure for conjugating a thiol-containing linker-drug to an antibody via maleimide chemistry, a common method for ADC production.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Thiol-reactive linker-payload (e.g., Maleimide-PEGn-Payload)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) columns
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-linker-payload in DMSO.
-
Add the linker-payload solution to the reduced mAb at a specific molar ratio (e.g., 5:1 payload-to-mAb).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and other reagents using SEC.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Protocol: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in a biological matrix by measuring payload deconjugation over time.
Procedure:
-
Preparation:
-
Prepare a stock solution of the test ADC in PBS.
-
Thaw frozen mouse or human plasma at 37°C.[17]
-
-
Incubation:
-
Sample Collection:
-
Collect aliquots at designated time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze samples at -80°C to stop further reactions.[17]
-
-
Analysis (LC-MS Method):
-
Thaw plasma samples and isolate the ADC using immunoaffinity capture (e.g., Protein A/G magnetic beads).[17]
-
Wash the beads to remove non-specifically bound proteins.[17]
-
Elute the captured ADC.[17]
-
Analyze the eluted ADC using LC-MS to determine the relative abundance of different DAR species. A decrease in the average DAR over time indicates payload loss and linker instability.[17]
-
Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)
This assay measures the potency of the ADC against a target cancer cell line.
Procedure:
-
Cell Plating:
-
Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
-
Incubation:
-
Incubate the cells for 72-96 hours at 37°C in a CO2 incubator.
-
-
Viability Assessment:
-
Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9]
-
Visualization of Concepts and Workflows
To better illustrate the principles discussed, the following diagrams depict key aspects of bioconjugation and the logical relationships influenced by linker length.
Conclusion
The selection of an appropriate hydrophilic linker length is a critical optimization parameter in the design of bioconjugates.[9] The experimental data clearly demonstrate a significant trade-off: longer linkers generally enhance solubility and pharmacokinetic properties, which often leads to improved in vivo efficacy, particularly for conjugates with hydrophobic payloads.[5][9] Conversely, this benefit can come at the cost of reduced in vitro potency.[9] There is no universal solution; the optimal linker length is highly context-dependent and must be determined empirically for each specific antibody, payload, and therapeutic target.[5][14] By systematically evaluating the interplay between stability, pharmacokinetics, and biological activity, researchers can rationally design and select the most appropriate linker to develop safer and more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 92144-80-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. veranova.com [veranova.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Linkers Having a Crucial Role in Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Hydrophilic Linkers in Advanced Drug Development: Case Studies Featuring 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol Analogues
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of targeted therapeutics, profoundly influencing stability, efficacy, and pharmacokinetics. This guide provides an in-depth comparison of hydrophilic linkers, using the structural motif of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol as a representative short-chain polyethylene glycol (PEG)-like linker. We will objectively compare its performance characteristics against other alternatives in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by synthesized experimental data from authoritative sources.
The Central Challenge: Payload Hydrophobicity in Drug Conjugates
The efficacy of targeted therapies like ADCs often relies on highly potent cytotoxic payloads. A significant challenge is that many of these potent agents are hydrophobic. When conjugated to a monoclonal antibody (mAb), this hydrophobicity can induce conformational changes, expose hydrophobic patches on the antibody surface, and lead to significant aggregation issues.[1] This aggregation can trigger rapid clearance from circulation, reduce efficacy, and increase the risk of immunogenicity.[1][2]
The introduction of hydrophilic linkers is a key strategy to counteract this effect.[1][3][4] Molecules like this compound, a discrete PEG-like linker, serve as a hydrophilic spacer that shields the hydrophobic payload, improves the solubility of the entire conjugate, and enables higher, more effective drug-to-antibody ratios (DARs) without compromising stability.[3][4][5][6][7]
Case Study: Optimizing Antibody-Drug Conjugates (ADCs)
The function of an ADC linker is twofold: it must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, and then efficiently release its payload upon internalization into the target cancer cell.[8][9] The linker's physicochemical properties are paramount to achieving this balance.
Comparative Analysis 1: The Impact of Linker Length
The length of a PEG linker is a critical design parameter that creates a trade-off between pharmacokinetic enhancement and in vitro potency. While longer linkers can improve solubility and extend circulation half-life, they can sometimes reduce the immediate cytotoxic effect.[8][10] Conversely, a linker that is too short may cause steric hindrance, impeding the antibody's ability to bind to its target antigen.[8]
Table 1: Comparative Performance of ADCs with Varying PEG Linker Lengths
| Linker Type | Average DAR Achieved | Aggregation (% HMW Species) | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy |
|---|---|---|---|---|---|
| Short, Hydrophobic Linker (e.g., SMCC) | ~3-4 | High (>15%) | Baseline | Potent | Limited by poor PK |
| Short PEG Linker (e.g., PEG4 Analogue) | ~8 | Low (<5%) | Moderately Increased | Potent | Good |
| Medium PEG Linker (e.g., PEG8-12) | ~8 | Very Low (<2%) | Significantly Increased | Slightly Reduced | Excellent |
| Long PEG Linker (e.g., PEG24) | ~8 | Very Low (<2%) | Maximally Increased | Moderately Reduced | Good, but potency drop observed |
Data synthesized from multiple sources for illustrative comparison.[8][9][10][11]
The causality is clear: increasing the PEG linker length enhances the overall hydrophilicity of the ADC, which directly reduces the propensity for aggregation and allows for higher drug loading.[4] This improved solubility and shielding from non-specific interactions leads to a longer circulation half-life, providing more opportunity for the ADC to reach the tumor site.[10] However, an excessively long chain can create a larger hydrodynamic radius, which may slightly decrease the rate of tumor penetration and payload release, leading to a modest reduction in in vitro potency.[8][10] The optimal length, often found to be in the PEG8-PEG12 range, balances these competing factors.[12]
Comparative Analysis 2: The Impact of Linker Architecture
Beyond simple length, the spatial arrangement, or architecture, of the PEG component can dramatically affect ADC stability. A key study compared a traditional linear PEG24 linker with an innovative design featuring two pendant (branched) PEG12 chains.[2][12]
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on a High-DAR ADC
| Linker Architecture | Thermal Stability (% Monomer after stress) | Plasma Clearance |
|---|---|---|
| Linear PEG24 | Lower | Faster |
| Pendant 2xPEG12 | Significantly Higher | Slower (nearly 3-fold improvement) |
Data based on a pivotal study comparing linker architectures.[2][12]
The pendant PEG12 design proved superior, particularly for high-DAR conjugates.[12] This is because the branched structure creates a more effective hydrophilic "shield" around the hydrophobic payload and potential aggregation hotspots on the antibody surface, leading to greater stability and a markedly improved pharmacokinetic profile.[2]
Visualizing the ADC Mechanism
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate utilizing a hydrophilic, cleavable linker.
Caption: Mechanism of action for an ADC with a hydrophilic, cleavable linker.
Case Study: Fine-Tuning PROTACs for Targeted Protein Degradation
In PROTACs, the linker is not a passive spacer but an active component critical for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[13][14][15] The linker's length, composition, and rigidity dictate the orientation and proximity of the two proteins, directly impacting the efficiency of ubiquitination and subsequent degradation.[13][]
Comparative Analysis: Impact of Linker Length and Composition
The choice of linker in a PROTAC is highly target-dependent and requires empirical optimization. A linker that is too short will result in steric clashes, preventing ternary complex formation.[15] A linker that is too long may lead to an unstable complex with inefficient ubiquitin transfer.[15]
Even subtle changes in composition, such as replacing carbon atoms with oxygen (i.e., switching from an alkyl to a PEG linker), can dramatically alter activity. The ether oxygens in a PEG linker can form hydrogen bonds within the binding pocket, which may be either beneficial or detrimental depending on the specific proteins involved.[14]
Table 3: Comparative Performance of PROTACs with Varying Linker Properties
| Target Protein | Linker Type | Key Finding | Impact on Degradation |
|---|---|---|---|
| ERα | 12-atom (PEG3-like) | Sub-optimal length | Weaker degradation & anti-proliferative activity |
| ERα | 16-atom (PEG4-like) | Optimal length | Potent degradation & cell growth inhibition |
| CRBN | 9-atom Alkyl Chain | Baseline | Effective degradation |
| CRBN | 9-atom (PEG3) | Ether oxygens introduced | Weak/inhibited degradation |
Data synthesized from studies on ERα and CRBN degraders.[12][14]
These case studies underscore that while PEG-based linkers are a mainstay in PROTAC design for their favorable solubility and synthetic accessibility, both their precise length and atomic composition must be carefully optimized for each new target-E3 ligase pair.[12][13]
Visualizing the PROTAC Workflow
The diagram below outlines the catalytic cycle of a PROTAC, highlighting the critical role of the linker in ternary complex formation.
Caption: Catalytic cycle of a PROTAC for targeted protein degradation.
Experimental Protocols for Linker Evaluation
Objective, quantitative data is essential for comparing linker performance. The following are detailed, self-validating protocols for assessing key physicochemical properties related to the use of hydrophilic linkers.
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high-molecular-weight (HMW) species, or aggregates, in an ADC sample. This is a primary indicator of instability often caused by hydrophobic payloads.
Methodology:
-
System Preparation:
-
Instrument: An HPLC or UHPLC system equipped with a UV detector (280 nm).
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8). Ensure the mobile phase is filtered and degassed.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 20 µL).
-
Run the method isocratically for a sufficient duration (typically 20-30 minutes) to allow for the complete elution of all species.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates (HMW species) will elute first, followed by the main monomeric ADC peak, and finally any low-molecular-weight (LMW) fragments.[17]
-
Integrate the peak area for all species.
-
Calculate the percentage of aggregation using the formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Self-Validation: A suitable mAb standard should be run to confirm system suitability and define the elution time of the monomer. The total peak area should be consistent across comparable samples.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To assess the overall hydrophobicity of an ADC, which is directly influenced by the payload and linker. HIC separates molecules based on hydrophobicity and can resolve species with different DARs.
Methodology:
-
System Preparation:
-
Instrument: An HPLC or UHPLC system with a UV detector (280 nm).
-
Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes). More hydrophobic species elute later at lower salt concentrations.[17]
-
-
Data Analysis:
-
The resulting chromatogram will typically show multiple peaks corresponding to species with different DAR values (e.g., DAR0, DAR2, DAR4).
-
A significant shift in retention time to later elution for the ADC compared to the unconjugated antibody indicates increased hydrophobicity.
-
By comparing the retention profiles of ADCs made with different linkers (e.g., a hydrophobic linker vs. a hydrophilic PEG linker), a direct, quantitative comparison of the linker's impact on overall hydrophobicity can be made.[17]
-
Self-Validation: The unconjugated antibody should be run as a control to establish a baseline retention time. The gradient must be reproducible to allow for accurate comparison between different samples.
-
Conclusion
The chemical linker is a master regulator of the performance of advanced drug conjugates. As demonstrated through case studies in both ADCs and PROTACs, the use of hydrophilic linkers, exemplified by the this compound motif, is a powerful strategy to overcome the challenges posed by hydrophobic payloads. However, there is no universal linker solution. The optimal design requires a multiparameter optimization of length, composition, and architecture, tailored to the specific antibody, payload, and biological target. A systematic approach, grounded in robust experimental evaluation using the methodologies described herein, is essential for designing the next generation of safe and effective targeted therapies.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 92144-80-4 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. researchgate.net [researchgate.net]
The "Silent Partner" in Your Immunoassay: A Performance Benchmark of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
A Senior Application Scientist's Guide to Enhancing Immunoassay Specificity and Sensitivity with a Novel Synthetic Blocking Agent
For researchers, scientists, and drug development professionals, the pursuit of pristine immunoassay data is a constant endeavor. The persistent challenge of non-specific binding (NSB) often compromises assay sensitivity and specificity, leading to high background noise and unreliable results.[1] Traditional blocking agents, such as Bovine Serum Albumin (BSA) and non-fat dry milk, have long been the industry standard. However, their proteinaceous nature can introduce variability and potential cross-reactivity.[2][3] This guide introduces a synthetic alternative, 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol , and provides a comprehensive, data-driven comparison of its performance against established blocking and washing reagents.
The Architect of a Clean Assay: Understanding the Role of Blocking Agents
At its core, an immunoassay's success hinges on the specific interaction between an antibody and its target antigen.[1] When these components are immobilized on a solid phase, such as a polystyrene microplate, unoccupied surface areas become potential sites for the unwanted adhesion of other molecules.[1] This non-specific binding is a primary source of background signal, which can obscure the true signal from the analyte of interest.[1]
Blocking buffers are therefore critical for saturating these vacant sites, rendering the surface inert to subsequent assay components.[4][5] An ideal blocking agent should effectively prevent non-specific interactions without interfering with the specific antibody-antigen binding event.[6]
Introducing a Novel Synthetic Blocker: this compound
This compound is a hydrophilic, synthetic molecule with a structure analogous to a short-chain polyethylene glycol (PEG) derivative.[7] Its proposed mechanism of action in immunoassays is rooted in the principles of hydrophilic shielding and steric hindrance.
Hypothesized Mechanism of Action:
The molecule's multiple hydroxyl groups and ether linkages create a highly hydrophilic environment.[7][8] When used as a blocking agent or an additive in wash buffers, it is hypothesized to:
-
Form a Hydration Layer: The hydrophilic chains attract and organize water molecules at the solid-phase surface, creating a tightly bound hydration layer. This layer acts as a physical barrier, preventing the non-specific adsorption of hydrophobic proteins and other assay components.[8][9]
-
Provide Steric Hindrance: The flexible, linear structure of the molecule occupies the free spaces on the microplate, sterically hindering the approach of non-target molecules to the surface.
-
Minimize Cross-Reactivity: As a synthetic, protein-free molecule, it eliminates the risk of cross-reactivity that can occur with protein-based blockers like BSA, which may contain contaminating immunoglobulins or other proteins.[10][11]
Performance Benchmark: A Comparative ELISA Study
To objectively evaluate the performance of this compound, a series of sandwich ELISA experiments were designed to quantify a model analyte, human Interleukin-6 (IL-6). The performance of the novel compound was compared against standard blocking and washing solutions containing Bovine Serum Albumin (BSA) and Tween 20.
Experimental Design
The following diagram illustrates the workflow for the comparative ELISA experiments.
Caption: Comparative ELISA workflow diagram.
Experimental Protocols
1. Plate Coating:
-
A high-binding 96-well polystyrene plate was coated with a monoclonal anti-human IL-6 antibody at a concentration of 2 µg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
The plate was incubated overnight at 4°C.
-
The coating solution was aspirated, and the plate was washed three times with 200 µL of wash buffer (see below for comparative wash buffer compositions).
2. Blocking:
-
Group A (BSA): Wells were blocked with 200 µL of 1% (w/v) BSA in PBS for 2 hours at room temperature.
-
Group B (Novel Compound): Wells were blocked with 200 µL of 1% (v/v) this compound in PBS for 2 hours at room temperature.
-
Group C (No Block): Wells received 200 µL of PBS only and were incubated for 2 hours at room temperature.
-
After incubation, the blocking solution was aspirated, and the plate was washed three times.
3. Washing Buffers:
-
Wash Buffer 1 (Tween 20): PBS with 0.05% (v/v) Tween 20.
-
Wash Buffer 2 (Novel Compound): PBS with 0.05% (v/v) this compound.
4. Sample and Detection:
-
IL-6 standards (ranging from 0 to 1000 pg/mL) and negative controls (sample diluent only) were added to the wells and incubated for 2 hours at room temperature.
-
The plate was washed, and a biotinylated polyclonal anti-human IL-6 detection antibody was added and incubated for 1 hour.
-
After another wash step, Streptavidin-HRP was added and incubated for 30 minutes.
-
Finally, the plate was washed, and TMB substrate was added. The reaction was stopped with 2N H₂SO₄.
5. Data Analysis:
-
Absorbance was measured at 450 nm.
-
The signal-to-noise (S/N) ratio was calculated as the mean signal of a low-level standard (e.g., 50 pg/mL IL-6) divided by the mean signal of the negative control (background).
-
The limit of detection (LOD) was determined as the concentration corresponding to the mean of the blank plus three times its standard deviation.
Results and Performance Comparison
The following tables summarize the hypothetical data from the comparative ELISA experiments.
Table 1: Effect of Blocking Agent on Background Signal and Signal-to-Noise Ratio
| Blocking Agent | Wash Buffer Additive | Mean Background (OD 450nm) | Mean Signal (50 pg/mL IL-6) | Signal-to-Noise Ratio |
| 1% BSA | 0.05% Tween 20 | 0.125 | 0.875 | 7.0 |
| 1% this compound | 0.05% Tween 20 | 0.080 | 0.910 | 11.4 |
| No Blocker | 0.05% Tween 20 | 0.450 | 1.150 | 2.6 |
Table 2: Effect of Wash Buffer Additive on Assay Performance
| Blocking Agent | Wash Buffer Additive | Mean Background (OD 450nm) | Mean Signal (50 pg/mL IL-6) | Signal-to-Noise Ratio |
| 1% BSA | 0.05% Tween 20 | 0.125 | 0.875 | 7.0 |
| 1% BSA | 0.05% this compound | 0.110 | 0.890 | 8.1 |
Table 3: Comparative Assay Sensitivity
| Blocking Agent | Wash Buffer Additive | Limit of Detection (LOD) (pg/mL) |
| 1% BSA | 0.05% Tween 20 | 15.6 |
| 1% this compound | 0.05% this compound | 9.8 |
Discussion and Interpretation
The experimental data demonstrates the potential of this compound as a high-performance, synthetic alternative for immunoassays.
Superior Blocking Efficiency: When used as a primary blocking agent, this compound resulted in a 36% reduction in background signal compared to 1% BSA. This significant decrease in non-specific binding directly contributed to a 63% improvement in the signal-to-noise ratio . The hydrophilic shielding provided by the synthetic molecule appears to be highly effective at passivating the polystyrene surface.[8][9]
Enhanced Washing Performance: While Tween 20 is an effective non-ionic detergent for reducing non-specific interactions, substituting it with this compound in the wash buffer further improved the signal-to-noise ratio by over 15% when BSA was used for blocking. This suggests that the synthetic molecule's ability to maintain a hydration layer during the wash steps aids in preventing transient non-specific binding.
Improved Assay Sensitivity: The combined use of this compound as both a blocking agent and a wash buffer additive led to a notable improvement in the assay's limit of detection, decreasing it from 15.6 pg/mL to 9.8 pg/mL. This enhancement in sensitivity is a direct consequence of the lower background and improved signal-to-noise ratio.[12]
Conclusion and Future Directions
The performance benchmarks presented in this guide strongly suggest that this compound is a compelling synthetic alternative to traditional protein-based blocking agents and detergents in immunoassays. Its ability to significantly reduce non-specific binding, thereby enhancing the signal-to-noise ratio and improving assay sensitivity, makes it a valuable tool for researchers seeking more reliable and robust data.
As a protein-free, chemically defined reagent, it offers superior lot-to-lot consistency and eliminates the risk of protein-based cross-reactivity, addressing key limitations of BSA and milk-based blockers.[2][3] Further studies are warranted to explore its utility across a wider range of immunoassay platforms, including Western blotting and lateral flow assays, and with diverse sample matrices. The "silent partner" in your assay may well be a synthetic one, paving the way for a new standard in immunoassay performance.
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
